Dipivefrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJLLGVOUDECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048544 | |
| Record name | Dipivefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dipivefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble as HCl salt, 5.82e-02 g/L | |
| Record name | Dipivefrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipivefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52365-63-6 | |
| Record name | Dipivefrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52365-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipivefrin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipivefrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipivefrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPIVEFRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1PVL543G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dipivefrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146-147 | |
| Record name | Dipivefrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Dipivefrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipivefrin hydrochloride, a prodrug of epinephrine, has long been a subject of interest in ophthalmic pharmaceutical development for its role in the management of glaucoma. Its synthesis involves the esterification of epinephrine, enhancing its lipophilicity for improved corneal penetration. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes and pathways.
Introduction
This compound hydrochloride is the hydrochloride salt of this compound, which is the dipivalate ester of (±)-epinephrine. As a prodrug, this compound itself is pharmacologically inactive until it undergoes enzymatic hydrolysis in the eye to release its active metabolite, epinephrine.[1][2] This biotransformation is central to its mechanism of action. The addition of two pivalic acid groups to the epinephrine molecule creates a more lipophilic compound that more readily penetrates the cornea.[1][3] This enhanced absorption allows for effective intraocular concentrations of epinephrine to be achieved with a lower administered dose, thereby reducing the incidence of systemic side effects.[1]
This guide details a robust process for the synthesis of this compound hydrochloride and outlines a comprehensive suite of analytical techniques for its characterization, ensuring purity, identity, and quality.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that begins with the acylation of catechol, followed by a series of reactions to build the epinephrine backbone and subsequent esterification and salt formation. An improved process for its preparation offers a high overall yield.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound hydrochloride.
Experimental Protocol
This protocol is based on an improved process for the preparation of this compound hydrochloride.[4]
Step 1: Synthesis of 4-Chloroacetylcatechol
-
To a mixture of catechol (1.25 kg) and chloroacetyl chloride (1.625 L) in 20 L of dichloromethane, slowly add anhydrous aluminum chloride (5.23 kg) with stirring.
-
Heat the mixture under reflux for 3 hours with stirring.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-cold aqueous hydrochloric acid with stirring.
-
Collect the resulting product by filtration and wash with water to yield crude 4-chloroacetylcatechol.
Step 2: Amination
-
Condense the 4-chloroacetylcatechol with methylamine.
Step 3: Esterification
-
Esterify the product from Step 2 using pivaloyl chloride in the presence of perchloric acid.
Step 4: Debenzylation/Hydrogenation
-
Carry out the debenzylation of the esterified compound using palladium on carbon in 2-methoxyethanol at atmospheric pressure and a temperature of 25-30°C.
Step 5: Reduction
-
Reduce the debenzylated compound with sodium borohydride at a temperature between 10°C to 15°C.
Step 6: Salt Formation and Purification
-
Dissolve the product from Step 5 (1.1 kg) in hot methylisobutyl ketone (20 L) and cool to room temperature.
-
Add an ethereal HCl solution (1.5 mol) to the mixture with stirring.
-
The precipitated solid is collected to yield this compound hydrochloride. This process results in an overall yield of approximately 80% w/w.[4]
Characterization of this compound Hydrochloride
A thorough characterization of this compound hydrochloride is essential to confirm its identity, purity, and quality. The following analytical techniques are employed.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀ClNO₅ | [5][6] |
| Molecular Weight | 387.90 g/mol | [5][6] |
| Melting Point | 158 °C | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, DMSO, and ethanol | [7] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity and assay of this compound hydrochloride.
Experimental Protocol: A reverse-phase HPLC method can be utilized with the following conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Column: A C18 or Newcrom R1 column is suitable.[6]
-
Detection: UV detection is appropriate for this compound.
A detailed, validated method would require optimization of the mobile phase ratio, flow rate, and detector wavelength to ensure adequate separation from any impurities.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound hydrochloride.
¹H NMR (Proton NMR):
-
Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the protons of the ethanolamine side chain, the methyl group on the nitrogen, and the two bulky pivaloyl groups.
¹³C NMR (Carbon-13 NMR):
-
Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbons of the ester groups, the carbons of the pivaloyl groups, and the carbons of the ethanolamine side chain.
FTIR spectroscopy is used to identify the functional groups present in the this compound hydrochloride molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| ~1600, ~1470 | C=C (aromatic) | Stretching |
| ~1280 | C-O (ester) | Stretching |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound hydrochloride, further confirming its identity.
Expected Fragmentation:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the this compound free base (351.44 g/mol ) or its protonated form is expected.
-
Major Fragments: Fragmentation is likely to occur at the ester linkages, leading to the loss of the pivaloyl groups. Cleavage of the ethanolamine side chain is also a probable fragmentation pathway.
Characterization Workflow
Caption: General workflow for the characterization of this compound hydrochloride.
Mechanism of Action and Signaling Pathway
The therapeutic effect of this compound hydrochloride is mediated by its active metabolite, epinephrine.
Prodrug Activation
Upon topical administration to the eye, the lipophilic this compound penetrates the cornea. Within the ocular tissues, esterase enzymes hydrolyze the two pivaloyl ester groups, releasing epinephrine.[1][2]
Adrenergic Signaling Pathway
Epinephrine, an adrenergic agonist, stimulates both α- and β-adrenergic receptors in the eye. This dual action leads to a reduction in intraocular pressure (IOP) through two primary mechanisms:
-
Decreased Aqueous Humor Production: Stimulation of α-adrenergic receptors leads to vasoconstriction of ciliary body blood vessels, reducing the rate of aqueous humor formation.
-
Increased Aqueous Humor Outflow: Activation of β-adrenergic receptors enhances the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways.[8]
Caption: Signaling pathway of this compound hydrochloride.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound hydrochloride. The detailed methodologies and expected analytical outcomes serve as a valuable resource for researchers and professionals in the field of drug development. Adherence to these protocols and a thorough understanding of the underlying chemical and biological principles are paramount for ensuring the quality, safety, and efficacy of this important ophthalmic therapeutic agent. Further research and validation of the analytical methods are encouraged to establish robust quality control procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipivefrine - Wikipedia [en.wikipedia.org]
- 4. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]
- 5. This compound hydrochloride | 64019-93-8 | FD152268 [biosynth.com]
- 6. This compound hydrochloride | SIELC Technologies [sielc.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. discovery.researcher.life [discovery.researcher.life]
The Enzymatic Conversion of Dipivefrin to Epinephrine in Corneal Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic hydrolysis of dipivefrin to its active form, epinephrine, within the corneal tissue. This compound, a prodrug of epinephrine, is a critical therapeutic agent in the management of open-angle glaucoma. Its efficacy is rooted in its enhanced lipophilicity, which facilitates superior corneal penetration compared to epinephrine.[1][2] This guide details the enzymatic kinetics, experimental protocols for studying this bioconversion, and the subsequent signaling pathways initiated by the liberated epinephrine.
The Enzymatic Hydrolysis of this compound
This compound, or dipivalyl epinephrine (DPE), is a diester of epinephrine and pivalic acid. This structural modification renders the molecule more lipophilic, allowing for more efficient transport across the corneal epithelium.[1][2][3] Once within the cornea, this compound is hydrolyzed by resident esterases, releasing the pharmacologically active epinephrine.[1][3][4][5] This enzymatic conversion is the pivotal step in the drug's mechanism of action. The cornea is the primary site of this hydrolysis, with most of the conversion to epinephrine and its metabolites occurring within 15 minutes of topical application.[4][5][6]
Corneal Esterases Involved in Hydrolysis
The hydrolysis of this compound is not mediated by a single enzyme but rather a cohort of esterases present in the corneal tissue.[7][8] Studies in rabbit corneas have identified several key enzymes, including cholinesterase, acetylcholinesterase, carboxylesterase, acetylesterase, and arylesterase.[7] Research suggests that cholinesterase is the primary enzyme responsible for the hydrolysis of this compound.[7] The interaction between this compound and these esterases is competitive, indicating that this compound acts as a substrate for these enzymes.[7]
Quantitative Analysis of this compound Hydrolysis
The efficiency of the enzymatic conversion of this compound to epinephrine can be quantified through kinetic studies. The following tables summarize key quantitative data from research on this compound hydrolysis in corneal tissue.
Table 1: Rate of this compound Hydrolysis in Rabbit Cornea
| Parameter | Value | Species | Condition | Source |
| Rate of Hydrolysis | 0.260 ± 0.056 min⁻¹ | Rabbit | Unanesthetized | [4] |
Table 2: Apparent Kinetic Parameters of Rabbit Corneal Esterases in the Presence of this compound (DPE)
| Esterase Substrate | DPE Concentration | Apparent Km | Apparent Vmax | Source |
| Butyrylthiocholine (BuSCh) | 0 mM | 1.25 ± 0.11 mM | 1.39 ± 0.08 nmol/min/mg protein | [1] |
| Butyrylthiocholine (BuSCh) | 1.0 mM | 2.56 ± 0.23 mM | 1.41 ± 0.11 nmol/min/mg protein | [1] |
| Acetylthiocholine (ASCh) | 0 mM | 0.43 ± 0.05 mM | 0.89 ± 0.06 nmol/min/mg protein | [1] |
| Acetylthiocholine (ASCh) | 1.0 mM | 0.81 ± 0.09 mM | 0.90 ± 0.07 nmol/min/mg protein | [1] |
| p-Nitrophenyl acetate (p-NPA) | 0 mM | 0.67 ± 0.07 mM | 1.12 ± 0.09 nmol/min/mg protein | [1] |
| p-Nitrophenyl acetate (p-NPA) | 1.0 mM | 1.28 ± 0.15 mM | 1.14 ± 0.10 nmol/min/mg protein | [1] |
| α-Naphthyl acetate (α-NA) | 0 mM | 0.21 ± 0.03 mM | 0.54 ± 0.04 nmol/min/mg protein | [1] |
| α-Naphthyl acetate (α-NA) | 1.0 mM | 0.43 ± 0.06 mM | 0.55 ± 0.05 nmol/min/mg protein | [1] |
Experimental Protocols
The study of this compound hydrolysis in corneal tissue involves a series of well-defined experimental procedures. The following protocols are synthesized from methodologies reported in the scientific literature.
Corneal Tissue Preparation
-
Animal Model: New Zealand white rabbits are a commonly used animal model for these studies.[4][9]
-
Anesthesia and Euthanasia: Rabbits are typically anesthetized prior to the experiment. Following the experimental period, the animals are euthanized.
-
Corneal Excision: The corneas are carefully excised from the enucleated eyes.
-
Separation of Corneal Layers (Optional): To study the distribution of esterase activity, the corneal epithelium can be separated from the underlying stroma and endothelium. This can be achieved by gentle scraping or enzymatic digestion with agents like trypsin.[10][11]
-
Homogenization: The whole cornea or its separated layers are minced and homogenized in a suitable buffer (e.g., phosphate buffer) to release the intracellular enzymes. The homogenate is then centrifuged to remove cellular debris, and the resulting supernatant is used for enzyme assays.
In Vitro this compound Hydrolysis Assay
-
Reaction Mixture: The corneal homogenate (supernatant) is incubated with a known concentration of this compound (often radiolabeled, e.g., ¹⁴C-dipivefrin) in a temperature-controlled water bath, typically at 37°C.[4]
-
Time Course Analysis: Aliquots of the reaction mixture are taken at various time points.
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped, for example, by adding an acid or a solvent.
-
Quantification: The concentrations of remaining this compound and the formed epinephrine are quantified using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][12]
Analytical Quantification of this compound and Epinephrine
-
Sample Preparation: Ocular tissue samples are homogenized and extracted with a suitable solvent (e.g., methanol containing HCl) to precipitate proteins and extract the compounds of interest.[4]
-
Chromatographic Separation: The extract is then analyzed by HPLC. A reversed-phase C18 column is commonly used with a mobile phase tailored for the separation of this compound and epinephrine.[13][14][15]
-
Detection: Detection can be achieved using UV-Vis spectroscopy or more sensitive methods like fluorescence or mass spectrometry.[13][14]
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of known standards.
Visualizing the Process and Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of this compound.
Mechanism of Action of Liberated Epinephrine
Once released, epinephrine exerts its therapeutic effect by interacting with adrenergic receptors in the eye.[1] It is a non-selective adrenergic agonist, activating both alpha and beta-adrenergic receptors.[16]
-
Alpha-Adrenergic Receptor Stimulation: Activation of alpha-adrenergic receptors leads to vasoconstriction, which is thought to reduce the production of aqueous humor.[1]
-
Beta-2 Adrenergic Receptor Stimulation: The stimulation of beta-2 adrenergic receptors in the trabecular meshwork activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This increase in cAMP is associated with an increase in the facility of aqueous humor outflow through the trabecular meshwork.[3][17]
The dual action of reducing aqueous humor production and increasing its outflow results in a significant reduction in intraocular pressure, which is the primary goal in the management of glaucoma.[1][12][17]
Conclusion
The enzymatic hydrolysis of this compound to epinephrine in the cornea is a cornerstone of its clinical efficacy. This guide has provided a detailed overview of the enzymes involved, the kinetics of the conversion, standardized experimental protocols for its study, and the subsequent pharmacological action of the liberated epinephrine. A thorough understanding of these processes is essential for researchers and professionals in the field of ophthalmology and drug development, paving the way for the design of even more effective ocular therapeutics.
References
- 1. karger.com [karger.com]
- 2. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epinephrine increases facility of outflow and cyclic AMP content in the human eye in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Characterization of esterases involved in the hydrolysis of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I and Phase II Ocular Metabolic Activities and the Role of Metabolism in Ophthalmic Prodrug and Codrug Design and Delivery [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues [mdpi.com]
- 15. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Effects of multiple dosing of epinephrine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Advantage: A Technical Guide to the Enhanced Corneal Penetration of Dipivefrin Through Increased Lipophilicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipivefrin, a dipivalate ester of epinephrine, stands as a classic example of successful prodrug design in ophthalmology to enhance corneal penetration. This technical guide delves into the core principles underpinning its efficacy, focusing on the critical interplay between lipophilicity and corneal absorption. By transiently masking the hydrophilic catechol hydroxyl groups of epinephrine, this compound achieves significantly greater lipophilicity, facilitating its passage through the lipid-rich corneal epithelium. Subsequent enzymatic hydrolysis within the cornea regenerates the active parent compound, epinephrine, at the target site. This guide provides a comprehensive overview of the physicochemical properties, enzymatic conversion, and the subsequent pharmacological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Introduction
The cornea presents a formidable barrier to the intraocular delivery of topically applied drugs. Its trilaminar structure, consisting of a lipophilic epithelium, a hydrophilic stroma, and a less significant lipophilic endothelium, dictates that drugs with a balance of lipophilic and hydrophilic properties (amphipathic) exhibit the most effective penetration. Epinephrine, a potent adrenergic agonist used to lower intraocular pressure in glaucoma, is a highly polar molecule, which severely limits its ability to traverse the corneal epithelium.
To overcome this limitation, this compound was developed as a prodrug of epinephrine. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. In the case of this compound, the addition of two pivaloyl groups to the epinephrine molecule dramatically increases its lipophilicity, thereby enhancing its corneal permeability.
The Role of Lipophilicity in Corneal Penetration
The enhanced corneal penetration of this compound is a direct consequence of its increased lipophilicity compared to epinephrine. The lipid-rich nature of the corneal epithelium acts as the primary barrier to the passage of hydrophilic molecules. By converting the hydrophilic hydroxyl groups of epinephrine into more lipophilic pivalate esters, this compound can more readily partition into and diffuse across this epithelial layer.
Quantitative Physicochemical and Permeability Data
The significant difference in lipophilicity between this compound and its parent compound, epinephrine, is quantitatively expressed by their partition coefficients (Log P). This, in turn, translates to a substantial increase in corneal permeability.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Log P (Octanol-Water) | Relative Corneal Penetration vs. Epinephrine |
| This compound | C₁₉H₂₉NO₅ | 351.44 | ~2.9 - 3.7 | ~17-fold higher |
| Epinephrine | C₉H₁₃NO₃ | 183.20 | -1.37 | 1 (Baseline) |
Note: Log P values can vary slightly depending on the experimental or computational method used.
Enzymatic Conversion of this compound to Epinephrine
Upon traversing the corneal epithelium, this compound is metabolically activated through hydrolysis by esterases present in ocular tissues, primarily the cornea, to release the active drug, epinephrine.
Corneal Esterases
Studies have identified several esterases within the rabbit cornea that are capable of hydrolyzing this compound, including cholinesterase, acetylcholinesterase, and other non-specific carboxylesterases. Among these, cholinesterase appears to be the most significant contributor to the conversion of this compound to epinephrine.
Pharmacological Action of Liberated Epinephrine
Once converted to epinephrine within the eye, the drug exerts its therapeutic effect by interacting with adrenergic receptors in the ciliary body and trabecular meshwork, leading to a reduction in intraocular pressure (IOP). This is achieved through a dual mechanism: decreased aqueous humor production and increased aqueous humor outflow.
Signaling Pathways
-
Alpha-2 Adrenergic Receptor Stimulation: In the ciliary body, epinephrine stimulates alpha-2 adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in aqueous humor secretion.
-
Beta-2 Adrenergic Receptor Stimulation: In the trabecular meshwork, epinephrine activates beta-2 adrenergic receptors, which are coupled to stimulatory G-proteins (Gs). This activates adenylyl cyclase, increases cAMP levels, and is thought to increase the outflow of aqueous humor through the trabecular meshwork.
Experimental Protocols for Assessing Corneal Permeability
The permeability of ophthalmic drugs across the cornea is commonly evaluated using ex vivo models employing excised animal corneas. The following is a generalized protocol for an ex vivo corneal permeability study using a Franz diffusion cell.
Ex Vivo Corneal Permeability Study using a Franz Diffusion Cell
5.1.1. Materials and Equipment
-
Freshly enucleated animal eyes (e.g., porcine, bovine, or rabbit)
-
Franz diffusion cells
-
Corneal sectioning instruments (trephine or biopsy punch)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound solution (this compound in a suitable vehicle)
-
Receptor solution (physiological buffer)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath (32-37°C)
-
Analytical instrumentation for drug quantification (e.g., HPLC-UV, LC-MS/MS)
5.1.2. Experimental Procedure
-
Corneal Excision: Freshly obtained animal eyes are dissected to isolate the cornea with a small rim of scleral tissue.
-
Mounting the Cornea: The excised cornea is mounted between the donor and receptor chambers of the Franz diffusion cell, with the epithelial surface facing the donor chamber.
-
Equilibration: The receptor chamber is filled with a known volume of pre-warmed physiological buffer and allowed to equilibrate for a set period (e.g., 30 minutes).
-
Dosing: A precise volume of the test compound solution is added to the donor chamber.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed buffer to maintain a constant volume.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method.
5.1.3. Data Analysis
The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) is then calculated using the following equation:
Papp = Jss / C₀
Where:
-
Papp = Apparent permeability coefficient (cm/s)
-
Jss = Steady-state flux (μg/cm²/s)
-
C₀ = Initial concentration of the drug in the donor chamber (μg/cm³)
Conclusion
The development of this compound exemplifies a highly successful application of the prodrug strategy to overcome the significant challenge of corneal drug delivery. By reversibly increasing the lipophilicity of epinephrine, this compound achieves enhanced penetration through the corneal epithelium, delivering the active therapeutic agent to its intraocular targets more efficiently. This technical guide has outlined the fundamental principles of this process, from the physicochemical modifications that enhance lipophilicity to the enzymatic activation and subsequent pharmacological signaling pathways. The provided experimental framework offers a basis for the continued evaluation of novel ophthalmic prodrugs aimed at improving the treatment of ocular diseases.
An In-depth Technical Guide to the Prodrug Design and Rationale of Dipivefrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prodrug dipivefrin, focusing on its design, rationale, and the experimental methodologies used to characterize it. This compound serves as a classic example of successful prodrug strategy to overcome the limitations of its parent drug, epinephrine, in the treatment of glaucoma.
Introduction: The Challenge of Ocular Drug Delivery and the Genesis of this compound
The effective topical delivery of drugs to the eye is a significant challenge in pharmaceutical sciences. The cornea, a multi-layered and largely avascular tissue, presents a formidable barrier to drug penetration. Epinephrine, a potent adrenergic agonist, is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma.[1][2] However, its clinical utility as a topical ophthalmic solution is hampered by its hydrophilic nature, which leads to poor corneal absorption and the need for high concentrations, consequently causing undesirable side effects.[2]
To address these limitations, this compound (dipivalyl epinephrine) was designed as a prodrug of epinephrine.[3][4] A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug.[1][5] The design of this compound aimed to enhance the lipophilicity of epinephrine, thereby improving its penetration through the cornea and increasing its therapeutic efficacy at a lower concentration.[3][4]
Rationale for the Prodrug Design of this compound
The core rationale behind the design of this compound was to transiently mask the hydrophilic catechol hydroxyl groups of epinephrine, thereby increasing its lipophilicity. This was achieved through the diesterification of epinephrine with pivalic acid, a bulky and lipophilic carboxylic acid.[1][4]
The key advantages of this prodrug approach are:
-
Enhanced Corneal Permeability: The addition of two pivaloyl groups dramatically increases the lipophilicity of the epinephrine molecule. This allows this compound to partition more readily into the lipid-rich corneal epithelium and traverse the corneal barrier with significantly greater efficiency than epinephrine.[1]
-
Reduced Dosage and Improved Efficacy: Due to its enhanced absorption, a much lower concentration of this compound ophthalmic solution can deliver a therapeutically effective amount of epinephrine to the anterior chamber of the eye.[3] Clinical studies have shown that a 0.1% solution of this compound is as effective as a 2% solution of epinephrine in lowering IOP.[2]
-
Minimized Side Effects: The lower administered dose and localized conversion to the active drug reduce the incidence and severity of local and systemic side effects commonly associated with high concentrations of topical epinephrine, such as burning, stinging, and cardiovascular effects.[2][3]
-
Targeted Drug Delivery: this compound itself is pharmacologically inactive and is converted to the active epinephrine by esterase enzymes present in ocular tissues, particularly the cornea.[3] This enzymatic conversion ensures that the active drug is released at the desired site of action.
Quantitative Data: Physicochemical and Clinical Properties
The successful design of this compound is evident in the significant differences in its physicochemical properties and clinical efficacy compared to its parent drug, epinephrine.
| Property | Epinephrine | This compound | Fold Change | Reference |
| Lipophilicity (Log P) | -1.37 | 1.7 (experimental) | ~600x more lipophilic | |
| Corneal Penetration | - | - | 17x greater than epinephrine | |
| Molar Mass ( g/mol ) | 183.20 | 351.44 | - |
| Clinical Parameter | Epinephrine | This compound | Notes | Reference |
| Effective Concentration | 1% - 2% | 0.1% | This compound is effective at a 10-20 fold lower concentration. | [2] |
| Mean IOP Reduction | 21.0% (at 2%) | 18.6% (at 0.1%) | Similar therapeutic effect at a much lower concentration. | [2] |
| Onset of Action | - | ~30 minutes | - | [5] |
| Maximum Effect | - | ~1 hour | - | [5] |
| Incidence of Stinging/Burning | Significantly higher | Significantly lower | Improved patient tolerance. | [2] |
Mechanism of Action
The pharmacological action of this compound is predicated on its conversion to epinephrine. Once administered topically to the eye, this compound traverses the cornea and is hydrolyzed by esterases into its active form, epinephrine, and two molecules of pivalic acid.
The liberated epinephrine, an adrenergic agonist, stimulates α- and β2-adrenergic receptors in the anterior segment of the eye, leading to a reduction in intraocular pressure through a dual mechanism:
-
Decreased Aqueous Humor Production: Stimulation of α-adrenergic receptors on the ciliary body constricts blood vessels, reducing the rate of aqueous humor formation.
-
Increased Aqueous Humor Outflow: Activation of β2-adrenergic receptors in the trabecular meshwork and uveoscleral pathway enhances the outflow of aqueous humor from the eye.[1]
The following diagram illustrates the signaling pathway initiated by epinephrine at the ciliary body to modulate aqueous humor production.
Caption: Adrenergic signaling cascade in the ciliary epithelium.
Experimental Protocols
This section details the methodologies for key experiments in the development and characterization of this compound.
The synthesis of this compound involves the esterification of epinephrine with pivaloyl chloride. The following is a representative protocol based on established chemical principles.
Caption: Workflow for the synthesis of this compound hydrochloride.
Protocol:
-
Dissolution: Dissolve L-epinephrine in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be cooled in an ice bath to 0°C.
-
Acylation: Slowly add pivaloyl chloride (at least 2 molar equivalents) to the stirred solution of epinephrine. The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching and Extraction: Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize excess pyridine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound free base.
-
Salt Formation and Purification: Dissolve the crude product in an appropriate solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
This assay evaluates the ability of a compound to penetrate the cornea. An ex vivo model using excised animal corneas mounted in a Franz diffusion cell is a common method.
Caption: Workflow for in vitro corneal permeability assessment.
Protocol:
-
Tissue Preparation: Obtain fresh animal eyes (e.g., rabbit or porcine) from a local abattoir. Carefully excise the cornea with a scleral rim.
-
Franz Cell Assembly: Mount the excised cornea between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Receptor Phase: Fill the receptor chamber with a pre-warmed (37°C) physiological buffer, such as Balanced Salt Solution (BSS), and ensure no air bubbles are trapped beneath the cornea. The receptor solution should be continuously stirred.
-
Donor Phase: Add a known concentration of the test compound (this compound or epinephrine) dissolved in a suitable vehicle to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180 minutes), withdraw an aliquot from the receptor chamber for analysis, immediately replacing it with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the drug across the cornea, A is the surface area of the cornea, and C0 is the initial concentration of the drug in the donor chamber.
This assay determines the rate of enzymatic conversion of the prodrug to the active drug in the target tissue.
Protocol:
-
Corneal Homogenate Preparation: Excise corneas from animal eyes as described above. Mince the tissue and homogenize it in a cold buffer (e.g., phosphate buffer, pH 7.4) using a tissue homogenizer.
-
Protein Quantification: Determine the total protein concentration of the corneal homogenate using a standard protein assay (e.g., Bradford or BCA assay).
-
Incubation: Incubate a known concentration of this compound with the corneal homogenate at 37°C in a shaking water bath.
-
Reaction Termination and Sampling: At various time points, withdraw aliquots of the incubation mixture and immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentrations of both this compound and the formed epinephrine using a validated HPLC method.
-
Data Analysis: Plot the concentration of epinephrine formed over time and determine the initial rate of hydrolysis.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 50 mM sodium phosphate with an ion-pairing agent like octanesulfonic acid, adjusted to a low pH of ~3.0 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm or electrochemical detection for higher sensitivity.
-
Sample Preparation: Aqueous humor or supernatant from tissue homogenates can be directly injected after appropriate dilution and filtration, or after a solid-phase extraction cleanup step to concentrate the analyte and remove interfering substances.
-
Quantification: A calibration curve is constructed using standard solutions of epinephrine of known concentrations. The concentration of epinephrine in the unknown samples is determined by comparing their peak areas to the calibration curve.
Conclusion
The design of this compound as a prodrug of epinephrine is a prime example of a successful application of medicinal chemistry principles to overcome pharmacokinetic barriers in drug delivery. By increasing the lipophilicity of epinephrine through esterification, this compound achieves significantly enhanced corneal penetration, allowing for a lower therapeutic dose, improved patient tolerance, and a better safety profile. The methodologies outlined in this guide provide a framework for the preclinical evaluation of such ophthalmic prodrugs, from their synthesis and physicochemical characterization to the assessment of their biological activity. The continued application of such rational drug design strategies is crucial for the development of new and improved therapies for ocular diseases.
References
- 1. US11213496B2 - Methods of using this compound - Google Patents [patents.google.com]
- 2. This compound hydrochloride | 64019-93-8 | FD152268 [biosynth.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Pharmacology of Dipivefrin as an Adrenergic Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipivefrin is a prodrug of epinephrine, designed for the topical treatment of open-angle glaucoma and ocular hypertension.[1][2][3][4] Its pharmacological significance lies in its improved pharmacokinetic profile compared to its parent compound, epinephrine. By masking the hydrophilic catechol hydroxyl groups of epinephrine as pivalate esters, this compound achieves significantly greater lipophilicity, leading to enhanced corneal penetration.[2][3][5][6] Following administration, ocular esterases hydrolyze this compound, releasing epinephrine directly into the anterior chamber.[2][3][5][7] The liberated epinephrine acts as a non-selective agonist at α- and β2-adrenergic receptors within the ciliary body and trabecular meshwork.[3][5][7] This dual agonism reduces intraocular pressure (IOP) by decreasing aqueous humor production and increasing its outflow. This guide provides an in-depth analysis of the pharmacology of this compound, including its mechanism of action, quantitative pharmacodynamic and pharmacokinetic data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action: From Prodrug to Adrenergic Agonist
This compound's mechanism is a two-step process: metabolic activation followed by receptor-mediated signaling.
Metabolic Activation in Ocular Tissues
This compound itself possesses little to no intrinsic pharmacological activity.[5][7] It is administered as a 0.1% ophthalmic solution and readily penetrates the cornea due to its lipophilic nature.[1][6] Within the cornea and aqueous humor, resident esterase enzymes hydrolyze the two pivaloyl groups, bioactivating this compound into its active metabolite, epinephrine.[2][3][5][8] This prodrug strategy allows for approximately 17-fold greater corneal penetration than epinephrine, enabling a lower administered concentration (0.1% this compound) to achieve a therapeutic effect comparable to a much higher concentration of epinephrine (2%).[6][9]
Caption: Metabolic activation pathway of this compound within the eye.
Dual Adrenergic Receptor Signaling
The liberated epinephrine acts on two primary types of G-protein coupled adrenergic receptors in the anterior segment of the eye, resulting in a dual mechanism for IOP reduction:[3][6][7]
-
α-Adrenergic Receptor Agonism: Stimulation of α-receptors (primarily α2) on the ciliary body epithelium activates an inhibitory G-protein (Gi). This inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and subsequently, a reduction in aqueous humor secretion.[10]
-
β2-Adrenergic Receptor Agonism: Stimulation of β2-receptors activates a stimulatory G-protein (Gs), which increases adenylyl cyclase activity and cAMP levels.[10] This signaling cascade is thought to increase the outflow of aqueous humor through both the trabecular and uveoscleral pathways.[3][6]
The net effect of this dual agonism is a significant decrease in intraocular pressure.[2][8]
Caption: Dual adrenergic signaling pathways of epinephrine in the ciliary body.
Quantitative Pharmacology
Pharmacodynamics
This compound's efficacy is measured by its ability to reduce IOP. As its activity is dependent on conversion to epinephrine, the relevant receptor interaction data is that of epinephrine.
Table 1: Clinical Efficacy of this compound
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Mean IOP Reduction | 20% to 24% | Chronic Open-Angle Glaucoma | [2][8] |
| Onset of Action | ~30 minutes | Ocular Hypertension / Glaucoma | [2][11] |
| Maximum Effect | ~1 hour | Ocular Hypertension / Glaucoma | [2][11] |
| Comparative Efficacy | 0.1% this compound ≈ 2% Epinephrine | Ocular Hypertension / Glaucoma |[9] |
Table 2: Adrenergic Receptor Activity of Epinephrine in Human Ciliary Processes
| Ligand | Receptor Interaction | Value (M) | Source |
|---|---|---|---|
| Epinephrine | Agonist Activation Constant (Ka) | 2.7 x 10⁻⁶ | [12] |
| Isoproterenol (Control) | Agonist Activation Constant (Ka) | 3.4 x 10⁻⁷ | [12] |
| Norepinephrine (Control) | Agonist Activation Constant (Ka) | 2.1 x 10⁻⁵ | [12] |
| Timolol (Antagonist) | Antagonist Inhibitory Constant (Ki) | 3.4 x 10⁻⁹ |[12] |
Note: Data represents the activity of the active metabolite, epinephrine, in stimulating adenylyl cyclase.
Pharmacokinetics
The key pharmacokinetic advantage of this compound is its enhanced lipophilicity, which is critical for traversing the lipid-rich corneal epithelium.
Table 3: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound | Epinephrine | Implication | Source |
|---|---|---|---|---|
| Molecular Structure | Dipivalate Ester | Catecholamine | Prodrug design | [2][5] |
| Lipophilicity (LogP) | ~600x higher than Epinephrine | Low (LogP of -1.37) | Enhanced corneal penetration | [6] |
| Corneal Penetration | High (17-fold > Epinephrine) | Low | Efficient drug delivery | [6] |
| Metabolism | Hydrolysis by ocular esterases | N/A | Bioactivation in target tissue |[3][5] |
Experimental Protocols
The following are generalized protocols representative of the methodologies used to characterize the pharmacology of this compound and its active metabolite, epinephrine.
Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of epinephrine for β2-adrenergic receptors in isolated human ciliary body membranes.
-
Methodology:
-
Membrane Preparation: Human iris-ciliary body tissue is obtained from donor eyes. The tissue is homogenized in a buffered solution and subjected to isopycnic centrifugation to isolate plasma membranes and separate them from melanin pigment.[13] Protein concentration is determined via a Bradford or BCA assay.
-
Assay Setup: A fixed concentration of a high-affinity β-adrenergic radioligand (e.g., ¹²⁵I-Iodopindolol) is incubated with the membrane preparation.
-
Competition: The incubation is performed in the presence of increasing concentrations of unlabeled epinephrine (the competitor).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled antagonist (e.g., propranolol). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of epinephrine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
-
Protocol: Adenylyl Cyclase Functional Assay
-
Objective: To determine the potency (EC50) and efficacy of epinephrine in stimulating cAMP production in human ciliary epithelial cells.
-
Methodology:
-
Cell Culture: A human nonpigmented ciliary epithelial cell line (e.g., ODM-2) is cultured under standard conditions.[14]
-
Assay Preparation: Cells are harvested and incubated in a buffered solution containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Agonist Stimulation: Cells are exposed to increasing concentrations of epinephrine for a defined period.
-
Lysis and Quantification: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is quantified using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: A concentration-response curve is generated by plotting cAMP concentration against the logarithm of epinephrine concentration. The EC50 (concentration of epinephrine that produces 50% of the maximal response) and Emax (maximal effect) are determined using a sigmoidal dose-response model.
-
Protocol: In Vivo Ocular Hypotensive Efficacy Study (Rabbit Model)
-
Objective: To evaluate the IOP-lowering effect of a topical this compound formulation in vivo.
-
Methodology:
-
Animal Model: New Zealand White rabbits are commonly used due to their large eyes and anatomical similarities to the human eye.[15] Animals are acclimatized and handled to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen) at several time points before drug administration to establish a diurnal curve.
-
Drug Administration: A single drop of the this compound test formulation (e.g., 0.1%) is administered topically to one eye of each rabbit. The contralateral eye receives a vehicle control.
-
Post-Dose IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.
-
Data Analysis: The change in IOP from baseline is calculated for each time point. The mean IOP reduction for the treated group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA). The time to maximum IOP reduction (Tmax) and the duration of action are determined.
-
Drug Development Workflow
The evaluation of an ophthalmic prodrug like this compound follows a logical progression from initial design and in vitro testing to preclinical and clinical validation.
Caption: High-level experimental workflow for ophthalmic prodrug development.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dipivefrine - Wikipedia [en.wikipedia.org]
- 7. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mydriatics: this compound [pharmacologydopt.blogspot.com]
- 9. This compound and epinephrine treatment of elevated intraocular pressure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 11. Propine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Human ciliary process adrenergic receptor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation and Metabolism of Dipivefrin in Ocular Fluids: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dipivefrin (dipivalyl epinephrine, DPE) is a cornerstone example of the successful application of the prodrug strategy in ophthalmic medicine, primarily for the treatment of open-angle glaucoma.[1][2] It is a diester analog of epinephrine, formed by the esterification of epinephrine's two hydroxyl groups with pivalic acid.[1][3] This structural modification renders the molecule significantly more lipophilic than its parent compound, epinephrine.[1] The enhanced lipophilicity is the key to its improved therapeutic profile, allowing for approximately 17-fold greater penetration through the cornea compared to epinephrine.[4]
Once it traverses the cornea, this compound undergoes enzymatic biotransformation to release the active therapeutic agent, epinephrine.[1][5] This efficient delivery mechanism allows a 0.1% solution of this compound to achieve a similar reduction in intraocular pressure (IOP) as a 1% or 2% solution of epinephrine, but with a reduced incidence of local and systemic side effects.[6][7]
This technical guide provides an in-depth examination of the biotransformation and subsequent metabolism of this compound within ocular fluids and tissues. It consolidates quantitative data from key studies, outlines detailed experimental protocols for its analysis, and presents visual diagrams of the core metabolic and experimental pathways.
Biotransformation: The Hydrolysis of this compound
The therapeutic action of this compound is entirely dependent on its conversion to epinephrine within the eye.[3] This conversion is a rapid, two-step hydrolysis process catalyzed by esterase enzymes that are abundant in ocular tissues.[8][9] The primary site for this bioactivation is the cornea.[10][11]
The hydrolysis proceeds sequentially, first cleaving one pivaloyl group to form a mono-pivaloyl epinephrine (MPE) intermediate, which is then rapidly hydrolyzed to liberate free epinephrine and two molecules of pivalic acid.
Metabolism of Liberated Epinephrine in Ocular Fluids
Following its liberation from this compound, epinephrine is metabolized in ocular tissues through pathways similar to those for topically applied or endogenous epinephrine.[10] The metabolic process is primarily governed by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).
Metanephrine is the major metabolite of epinephrine observed in ocular tissues, appearing as soon as 15 minutes after the application of this compound.[3][10] Metabolites from the MAO pathway tend to appear later, between 1 to 3 hours post-treatment, and are found predominantly in the aqueous humor.[3][10]
Quantitative Data and Pharmacokinetics
The efficiency of this compound as a prodrug is best understood through quantitative analysis of its hydrolysis rate and the resulting concentration of active epinephrine in target tissues compared to direct epinephrine administration.
Data Presentation
The following tables summarize key quantitative findings from seminal studies on rabbit models, which are highly informative for understanding the pharmacokinetics in ocular fluids.
Table 1: Corneal Hydrolysis Rates of this compound in Rabbits This table presents the first-order rate of disappearance of ¹⁴C-labeled this compound from the rabbit cornea following topical application.
| Compound Analyzed | Rate of Disappearance (min⁻¹) (Mean ± S.D.) |
| This compound | 0.262 ± 0.043 |
| This compound + MPE | 0.176 ± 0.028 |
| Data from Anderson et al., 1980.[1][10] MPE (Mono-pivaloyl Epinephrine) is the intermediate. |
Table 2: Active Epinephrine in Ocular Tissues Following Topical Administration This table compares the percentage of the initial dose found as active epinephrine in ocular tissues at various time points after administering either 0.1% ¹⁴C-Dipivefrin or 0.1% ¹⁴C-Epinephrine.
| Time After Application | Tissue | % of Dose as Active Epinephrine (this compound Admin) | % of Dose as Active Epinephrine (Epinephrine Admin) |
| 15 min | Cornea | 0.14% | 0.008% |
| Aqueous Humor | 0.011% | 0.001% | |
| Iris + Ciliary Body | 0.006% | 0.002% | |
| 30 min | Cornea | 0.12% | 0.012% |
| Aqueous Humor | 0.013% | 0.002% | |
| Iris + Ciliary Body | 0.011% | 0.004% | |
| 60 min | Cornea | 0.08% | 0.010% |
| Aqueous Humor | 0.010% | 0.002% | |
| Iris + Ciliary Body | 0.012% | 0.005% | |
| *Data derived from Anderson et al., 1980.[10] This demonstrates that this compound delivers significantly more active epinephrine to all measured ocular tissues. |
Experimental Methodologies
The characterization of this compound's metabolism has relied on a combination of in vivo animal studies and subsequent analytical chemistry techniques. Below are detailed protocols representative of the methodologies used in foundational and contemporary research.
Protocol 1: In Vivo Ocular Metabolism Study in Rabbits
This protocol is based on the methodology described by Anderson et al. (1980) for quantifying the hydrolysis and distribution of this compound.[10]
-
Animal Model: Albino rabbits are used. Anesthesia is induced with intramuscular morphine sulfate followed by intravenous sodium pentobarbital.
-
Drug Administration: A single 50 µL drop of 0.1% ¹⁴C-labeled this compound solution is administered topically to each eye.
-
Sample Collection:
-
At predetermined time points (e.g., 4, 15, 30, 60 minutes), animals are euthanized.
-
Aqueous humor is collected via a needle puncture of the anterior chamber.
-
The cornea and the iris/ciliary body complex are then surgically excised.
-
-
Tissue Processing & Extraction:
-
Each tissue sample is immediately placed in 2 mL of cold 0.01N HCl in methanol to halt enzymatic activity.
-
Tissues are homogenized using a ground-glass tissue grinder on ice. The homogenization is repeated.
-
The combined homogenates are centrifuged at 1000 x g for 30 minutes at 5°C.
-
The supernatant is filtered through a glass fiber filter to yield the final extract for analysis.
-
-
Analytical Separation (Original Method):
-
The extract is spotted onto silica gel thin-layer chromatography (TLC) plates.
-
The plates are developed in a solvent system (e.g., n-butanol:acetic acid:water) to separate this compound, MPE, epinephrine, and metanephrine based on their differing polarities.
-
Radioactive spots are scraped and quantified using liquid scintillation counting.
-
Protocol 2: Modern HPLC-ECD Method for Quantification
This protocol describes a modern, highly sensitive approach for quantifying epinephrine and its metabolites in ocular fluid samples.[12]
-
Sample Collection: Aqueous humor (50-100 µL) is collected as described in Protocol 1.
-
Sample Preparation:
-
To precipitate proteins, 100 µL of chilled 0.2 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine, DHBA) is added to the aqueous humor sample.
-
The sample is vortexed and then centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant is carefully collected and can be directly injected or further purified using solid-phase extraction (SPE) with alumina or phenylboronic acid cartridges for cleaner samples.
-
-
HPLC Analysis:
-
Chromatograph: A high-performance liquid chromatography system equipped with a refrigerated autosampler.
-
Stationary Phase: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) maintained at a constant temperature (e.g., 35°C).
-
Mobile Phase: An ion-pairing buffer, typically consisting of sodium phosphate buffer (e.g., 75 mM), an ion-pairing agent like 1-octanesulfonic acid (e.g., 1.7 mM), EDTA (e.g., 25 µM), and an organic modifier like acetonitrile or methanol (e.g., 8-12%). The pH is adjusted to ~3.0.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Detector: An electrochemical detector (ECD) with a glassy carbon working electrode.
-
Potential: The electrode potential is set to an optimal level for the oxidation of catecholamines (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
-
Quantification:
-
A standard curve is generated using known concentrations of epinephrine, metanephrine, and other relevant metabolites.
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration in the unknown sample.
-
Conclusion
The biotransformation of this compound in ocular fluids is a rapid and efficient process that exemplifies the power of prodrug design in enhancing drug delivery to the eye. The conversion, occurring primarily in the cornea via esterase activity, delivers significantly higher concentrations of the active drug, epinephrine, to target intraocular tissues compared to the topical administration of epinephrine itself. The subsequent metabolism of liberated epinephrine follows established catecholamine pathways. The quantitative data and detailed methodologies presented in this guide underscore the pharmacokinetic advantages of this compound and provide a framework for researchers engaged in the development and analysis of novel ophthalmic therapeutics.
References
- 1. scribd.com [scribd.com]
- 2. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of esterases involved in the hydrolysis of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine. | Semantic Scholar [semanticscholar.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
The Genesis of a Gentler Glaucoma Treatment: A Technical Guide to the History and Discovery of Dipivefrin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and mechanism of action of Dipivefrin, a pivotal development in the management of open-angle glaucoma. By acting as a prodrug of epinephrine, this compound overcame significant limitations of its parent compound, offering a more effective and better-tolerated therapeutic option for patients. This document delves into the quantitative data that underpinned its development, the experimental protocols that validated its efficacy and safety, and the signaling pathways through which it exerts its therapeutic effect.
From Epinephrine's Efficacy to its Limitations: The Need for a Prodrug Approach
Epinephrine, a non-selective adrenergic agonist, was a mainstay in the treatment of glaucoma for many years. Its ability to lower intraocular pressure (IOP) by both decreasing aqueous humor production and increasing its outflow was well-established. However, its clinical utility was hampered by several significant drawbacks:
-
Poor Corneal Penetration: Epinephrine is a hydrophilic molecule, which limits its ability to penetrate the lipophilic corneal epithelium.[1] This necessitated the use of high concentrations (typically 1-2%) to achieve a therapeutic effect.
-
Local and Systemic Side Effects: The high concentrations of epinephrine required for efficacy often led to local adverse effects such as ocular irritation, burning, stinging, and reactive hyperemia.[2] Systemic side effects, although less common, could include palpitations, tachycardia, and hypertension due to systemic absorption.
These limitations spurred the search for a more efficient and better-tolerated method of delivering epinephrine to its target tissues in the eye. The prodrug approach emerged as a promising strategy. A prodrug is an inactive or less active compound that is converted into the active parent drug within the body.[1] For epinephrine, the goal was to create a lipophilic derivative that could easily cross the cornea and then be hydrolyzed to release epinephrine within the eye, thereby maximizing its therapeutic effect while minimizing side effects.
The Advent of this compound: A Prodrug is Born
The breakthrough came with the synthesis of this compound, the dipivalate ester of epinephrine. First described in 1975, this modification involved the addition of two pivalic acid groups to the epinephrine molecule, dramatically increasing its lipophilicity.[1] This enhanced lipophilicity allows this compound to penetrate the cornea approximately 17 times more effectively than epinephrine.
Once inside the cornea, esterase enzymes rapidly hydrolyze the pivaloyl groups, releasing the active epinephrine.[1] This targeted delivery system allows for a much lower concentration of the drug to be administered (0.1% this compound) to achieve a similar or even greater therapeutic effect than 2% epinephrine, with a significantly improved side effect profile.[2]
Quantitative Analysis: The Data Behind this compound's Success
The development and approval of this compound were supported by robust quantitative data from both preclinical and clinical studies. These studies demonstrated its superior corneal penetration, efficient conversion to epinephrine, and its efficacy and safety in lowering IOP.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. Epinephrine
| Property | This compound | Epinephrine | Fold Improvement | Reference |
| Corneal Penetration | High | Low | ~17x | [1] |
| Corneal Hydrolysis Rate (rabbits) | 0.260 ± 0.056 min⁻¹ | N/A | - |
Table 2: Comparative Clinical Efficacy in Lowering Intraocular Pressure (IOP)
| Study | Drug & Concentration | Mean IOP Reduction | Study Design | Number of Patients | Duration | Reference |
| Kass et al. (1979) | This compound 0.1% | 18.6% | Randomized, Double-Masked, Fellow-Eye Controlled | 42 | 3 months | [2] |
| Kass et al. (1979) | Epinephrine HCl 2% | 21.0% | Randomized, Double-Masked, Fellow-Eye Controlled | 42 | 3 months | [2] |
Table 3: Incidence of Local Adverse Effects
| Study | Drug & Concentration | Incidence of Burning/Stinging | Reference |
| Kass et al. (1979) | This compound 0.1% | Significantly Lower | [2] |
| Kass et al. (1979) | Epinephrine HCl 2% | Higher | [2] |
Experimental Protocols: Validating a Novel Therapeutic
The successful transition of this compound from a promising chemical entity to a clinically approved drug was the result of a series of meticulously designed preclinical and clinical investigations.
Preclinical Evaluation
Objective: To determine the corneal penetration, hydrolysis, and safety of this compound in animal models.
-
Corneal Penetration and Hydrolysis Studies (in vivo, rabbits):
-
Methodology: Radiolabeled [¹⁴C]-Dipivefrin was topically administered to rabbit eyes. At various time points, the corneas were excised, and the concentrations of this compound and its metabolites (monopivalyl epinephrine and epinephrine) were determined using thin-layer chromatography and liquid scintillation counting.
-
Key Findings: The studies demonstrated that this compound rapidly penetrates the cornea and is efficiently hydrolyzed to epinephrine, with the cornea being the primary site of this conversion.
-
-
Ocular Toxicology Studies (in vivo, rabbits):
-
Methodology: As per standard guidelines for preclinical ophthalmic drug testing, studies would have included acute and chronic toxicity assessments. Rabbits are a common non-rodent species for such studies. Evaluations would have involved regular ophthalmic examinations (slit-lamp biomicroscopy, indirect ophthalmoscopy), IOP measurements, and histopathological analysis of ocular tissues after single and repeated dosing of this compound at various concentrations.
-
Key Findings: These studies established the local and systemic safety profile of this compound, demonstrating a lower potential for ocular irritation compared to epinephrine.
-
Clinical Trials
Objective: To evaluate the efficacy and safety of this compound for the treatment of open-angle glaucoma in humans.
-
Pivotal Clinical Trial (Kass et al., 1979):
-
Study Design: A randomized, double-masked, fellow-eye controlled study.[2]
-
Patient Population: 42 patients with primary open-angle glaucoma or ocular hypertension.[2]
-
Treatment Regimen: One eye of each patient received 0.1% this compound, while the fellow eye received 2% epinephrine hydrochloride, administered every 12 hours for three months.[2]
-
Primary Efficacy Endpoint: Reduction in intraocular pressure.
-
Secondary Endpoints: Changes in outflow facility, pupil diameter, and incidence of adverse effects.
-
Statistical Analysis: Analysis of variance was used to compare the effects of the two treatments.[2]
-
Key Findings: this compound produced a similar reduction in IOP and increase in outflow facility compared to epinephrine, but with a significantly lower incidence of burning and stinging.[2]
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The Prodrug Advantage: A Logical Relationship
Caption: The prodrug mechanism of this compound.
Epinephrine's Dual Action on Aqueous Humor Dynamics
Once released, epinephrine acts on adrenergic receptors in the ciliary body and trabecular meshwork to lower IOP through a dual mechanism: decreasing aqueous humor production and increasing its outflow.
Epinephrine's effect on the ciliary body is primarily mediated by β-adrenergic receptors.
Caption: Epinephrine signaling in the ciliary body.
In the trabecular meshwork, epinephrine is thought to act on both α- and β-adrenergic receptors to increase aqueous humor outflow.
Caption: Epinephrine signaling in the trabecular meshwork.
A Representative Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo study to assess the corneal hydrolysis of this compound.
Caption: Preclinical workflow for corneal hydrolysis study.
Conclusion: A Legacy of Innovation
The development of this compound as a prodrug of epinephrine represents a significant milestone in the history of glaucoma therapy. Through clever chemical modification, researchers were able to overcome the inherent limitations of a potent and effective medication, leading to a treatment with enhanced ocular bioavailability, improved efficacy at lower concentrations, and a more favorable safety profile. The story of this compound serves as a testament to the power of the prodrug concept in drug development and continues to inform the design of novel ocular therapeutics today.
References
An In-depth Technical Guide to the Structural Analysis of Dipivefrin and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipivefrin, a prodrug of epinephrine, has long been a cornerstone in the management of open-angle glaucoma. Its efficacy stems from its enhanced lipophilicity compared to its active metabolite, epinephrine, allowing for greater corneal penetration and a more favorable therapeutic index. This technical guide provides a comprehensive structural analysis of this compound and its key active metabolites. It details the metabolic pathway, physicochemical properties, and advanced analytical methodologies for their characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide elucidates the signaling pathways of epinephrine's therapeutic action and provides detailed experimental protocols to facilitate further research and development in this area.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The therapeutic utility of epinephrine in lowering IOP is well-established; however, its poor corneal penetration limits its clinical efficacy. This compound, the dipivalate ester of epinephrine, was developed as a prodrug to overcome this limitation.[1][2] Its increased lipophilicity facilitates its transit across the cornea, where it undergoes enzymatic hydrolysis to release the active therapeutic agent, epinephrine.[3][4] This guide delves into the structural nuances of this compound and its conversion to its active metabolites, providing a technical resource for researchers in ophthalmology and drug development.
Structural Elucidation and Physicochemical Properties
This compound, chemically named [2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate, is a diester of epinephrine and pivalic acid.[2] This structural modification significantly increases its lipophilicity, a key factor in its enhanced corneal permeability.[4]
| Property | This compound | Epinephrine |
| Molecular Formula | C₁₉H₂₉NO₅ | C₉H₁₃NO₃ |
| Molar Mass | 351.44 g/mol [2] | 183.20 g/mol |
| LogP (experimental) | 1.7[2] | -1.37[2] |
| IUPAC Name | [2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate[2] | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol |
Metabolic Pathway of this compound
Upon topical administration to the eye, this compound penetrates the cornea and is metabolized to its active form, epinephrine. This biotransformation is a two-step hydrolysis process mediated by esterases present in the cornea.[5] The cornea is the primary site of this hydrolysis.[6][7]
The metabolic conversion proceeds through a mono-pivaloyl epinephrine intermediate before the final liberation of epinephrine. Epinephrine is then further metabolized in ocular tissues to compounds such as metanephrine.[7]
References
- 1. Inhibition of adenylate cyclase in bovine ciliary process and rabbit iris ciliary body to alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of alpha 2-adrenergic receptors, negatively coupled to adenylate cyclase, in rabbit ciliary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide attenuates alpha(2)-adrenergic receptors by ADP-ribosylation of G(i)alpha in ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of echothiophate on enzymatic hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Aqueous Humor Dynamics of Dipivefrin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the pharmacological effects of dipivefrin on aqueous humor dynamics. This compound, a prodrug of epinephrine, has been a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its clinical efficacy is rooted in a dual mechanism that modulates both the production and outflow of aqueous humor, thereby reducing intraocular pressure (IOP). This guide delves into its mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Mechanism of Action
This compound hydrochloride is a dipivalic acid ester of epinephrine, a modification that renders it a prodrug.[1][2] This structural change significantly enhances its lipophilic character, which improves its penetration across the cornea approximately 17 times more effectively than epinephrine itself.[3][4] Once it traverses the cornea, this compound is rapidly hydrolyzed by esterase enzymes present in ocular tissues, with the cornea being the primary site of this conversion, into its active form, epinephrine.[2][5][6]
The liberated epinephrine, an adrenergic agonist, exerts its therapeutic effect on intraocular pressure through a dual mechanism of action:
-
Enhancement of Aqueous Humor Outflow: Epinephrine stimulates β2-adrenergic receptors located in the trabecular meshwork and ciliary muscle.[3][7][8] This activation leads to the relaxation of these tissues, which in turn increases the facility of aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways.[9][10]
-
Reduction of Aqueous Humor Production: The drug also acts on α- and β-adrenergic receptors in the ciliary body epithelium to decrease the rate of aqueous humor secretion.[3][11] The stimulation of α-adrenergic receptors is believed to cause vasoconstriction of ciliary body blood vessels, reducing blood flow and consequently the ultrafiltration component of aqueous humor formation.[9][12] Furthermore, α2-adrenergic receptor stimulation activates inhibitory G-proteins (Gi), which suppress adenylyl cyclase activity, leading to lower cyclic AMP (cAMP) levels and a subsequent decrease in aqueous production.[13]
This combined action of decreasing aqueous inflow and increasing its outflow results in a significant and sustained reduction in intraocular pressure.[9] The prodrug formulation allows for effective IOP control with a lower concentration (0.1% this compound) compared to conventional epinephrine therapy (1-2%), thereby reducing the incidence of local and systemic side effects.[1][2][14]
Quantitative Effects on Aqueous Humor Dynamics
Clinical studies have quantified the impact of this compound on key parameters of aqueous humor dynamics. The following tables summarize these findings, offering a comparative perspective against its active metabolite, epinephrine, and its use as an adjunctive therapy.
Table 1: Effect of this compound and Epinephrine on Intraocular Pressure (IOP) and Outflow Facility
| Drug & Concentration | Study Population | Duration | Mean IOP Reduction | Change in Outflow Facility | Citation(s) |
| This compound 0.1% | Open-Angle Glaucoma | 76-146 days | 20% to 24% | Not specified | [2] |
| This compound 0.1% | Open-Angle Glaucoma / Ocular Hypertension | 3 months | 18.6% | Similar increase to 2% Epinephrine | [14] |
| Epinephrine 2% | Open-Angle Glaucoma / Ocular Hypertension | 3 months | 21.0% | Similar increase to 0.1% this compound | [14] |
| Epinephrine 2% | Healthy Volunteers | 1 week | 19% (from 21.2 to 17.1 mmHg) | +44% (from 0.18 to 0.26 µl/min/mmHg) | [15] |
Table 2: Effect of this compound as Adjunctive Therapy
| Base Therapy | Adjunctive Therapy | Study Population | Duration | Additional Mean IOP Reduction | Citation(s) |
| Beta 1, Beta 2-Blocker | This compound 0.1% | Open-Angle Glaucoma / Ocular Hypertension | 1 week | 2.5 mmHg (from 22.7 to 20.2 mmHg) | [16] |
| Beta 1, Beta 2-Blocker | This compound 0.1% | Open-Angle Glaucoma / Ocular Hypertension | 12 weeks | 1.7 mmHg (from 22.7 to 21.0 mmHg) | [16] |
Table 3: Effect of Epinephrine (Active Metabolite) on Aqueous Flow
| Drug & Concentration | Study Population | Duration | Mean Reduction in Aqueous Flow | Citation(s) |
| Epinephrine 2% | Healthy Volunteers | 1 week | 12% (from 3.3 to 2.9 µl/min) | [15] |
| Epinephrine 5 mg/ml | Anesthetized Rabbits | Acute | Significant reduction | [17] |
Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies designed to measure the complex dynamics of aqueous humor. Below are detailed descriptions of these key protocols.
Measurement of Intraocular Pressure (IOP)
-
Principle: IOP is the fluid pressure inside the eye. Tonometry is the standard method for its measurement.
-
Methodology (Pneumatonometry):
-
The patient is seated, and the eye is anesthetized with a topical anesthetic drop.
-
A pneumatonometer, which uses a gentle puff of air or a small, flat-tipped probe that floats on a cushion of air, is applied to the corneal surface.
-
The instrument measures the force required to flatten (applanate) a specific area of the cornea.
-
This force is then converted into an IOP reading, typically expressed in millimeters of mercury (mmHg).
-
Measurements are taken at baseline and at specified intervals following drug administration to determine the therapeutic effect.[15][18]
-
Measurement of Aqueous Humor Flow (Formation) Rate
-
Principle: This measurement determines the rate at which aqueous humor is secreted by the ciliary body.
-
Methodology (Fluorophotometry):
-
A fluorescent tracer dye, such as sodium fluorescein, is introduced into the anterior chamber. This can be achieved via topical administration, creating a corneal depot of the dye.[19]
-
A specialized fluorophotometer is used to scan the anterior chamber at regular intervals (e.g., every 45-60 minutes) to measure the concentration of the fluorescein.[20]
-
The rate of aqueous humor flow is calculated based on the dilution of the fluorescein concentration over time as newly formed, non-fluorescent aqueous humor enters the chamber.[18]
-
The flow rate is typically expressed in microliters per minute (µl/min).
-
Measurement of Outflow Facility (C)
-
Principle: Outflow facility is a measure of the ease with which aqueous humor can exit the eye through the conventional outflow pathway. It is the inverse of outflow resistance.
-
Methodology (Fluorophotometric/Acetazolamide Method):
-
Baseline aqueous flow and IOP are measured as described in protocols 3.1 and 3.2.
-
A carbonic anhydrase inhibitor, such as acetazolamide, is administered systemically (e.g., intramuscularly) to suppress the rate of aqueous humor formation.[20]
-
Aqueous flow and IOP are measured again after the intervention.
-
Outflow facility (C) is calculated as the ratio of the change in aqueous flow to the corresponding change in IOP.[18][20]
-
The unit for outflow facility is typically microliters per minute per millimeter of mercury (µl/min/mmHg).
-
Calculation of Uveoscleral Outflow (U)
-
Principle: Uveoscleral outflow represents the portion of aqueous drainage that occurs through the ciliary muscle and other unconventional pathways. It is largely pressure-independent.
-
Methodology (Goldmann Equation):
-
Uveoscleral outflow is not typically measured directly in clinical studies but is calculated using the Goldmann equation.
-
The equation is: IOP = (F - U) / C + Pe
-
Where:
-
IOP = Intraocular Pressure
-
F = Aqueous Humor Flow Rate
-
U = Uveoscleral Outflow
-
C = Trabecular Outflow Facility
-
Pe = Episcleral Venous Pressure (measured separately via venomanometry)
-
-
By measuring IOP, F, C, and Pe, the equation can be rearranged to solve for U.[18][20]
-
Signaling Pathways and Visualizations
The mechanism of action of epinephrine, the active metabolite of this compound, is mediated by complex intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.
This compound Bioactivation and Ocular Targeting
Caption: Workflow of this compound's conversion to active epinephrine and its subsequent targeting of ocular tissues.
Signaling Pathway for Increased Aqueous Humor Outflow
Caption: β2-adrenergic signaling cascade in the trabecular meshwork leading to increased outflow facility.
Signaling Pathways for Decreased Aqueous Humor Production
Caption: Dual pathways involving α-adrenergic receptors that lead to reduced aqueous humor production.
References
- 1. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic index of epinephrine and this compound with nasolacrimal occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Dipivefrine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound reduces blood flow in the ciliary body in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 14. This compound and epinephrine treatment of elevated intraocular pressure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of multiple dosing of epinephrine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Is it worthwhile to add this compound HCl 0.1% to topical beta 1-, beta 2-blocker therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of cholinergic drugs and adrenergic drugs on aqueous humor formation in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Measurement of aqueous flow in rabbits with corneal and vitreous depots of fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dipivefrin in Aqueous Humor
Abstract
This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of dipivefrin in aqueous humor. This compound, a prodrug of epinephrine, is used topically to reduce intraocular pressure in the treatment of open-angle glaucoma.[1][2][3] Accurate measurement of its concentration in aqueous humor is crucial for pharmacokinetic and pharmacodynamic studies. The described method utilizes reversed-phase HPLC with UV detection, offering a reliable and reproducible approach for researchers, scientists, and drug development professionals.
Introduction
This compound hydrochloride is an esterified form of epinephrine that exhibits greater lipophilicity, allowing for enhanced corneal penetration compared to its parent compound.[2][3][4] Following topical administration, it is hydrolyzed by esterases in the cornea to epinephrine, which then exerts its therapeutic effect by increasing the outflow and reducing the production of aqueous humor.[4][5][6] To understand the ocular disposition of this compound, a robust analytical method for its quantification in aqueous humor is essential. This document provides a comprehensive protocol for the analysis of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is critical for the development of an effective analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀ClNO₅ | [1][7][8] |
| Molecular Weight | 387.9 g/mol | [1][7] |
| Melting Point | 158-159 °C | [7] |
| Water Solubility | Freely soluble | [3][7] |
| LogP | 1.7 (experimental for this compound) | [2] |
| pKa | Not explicitly found |
Experimental Protocol
Materials and Reagents
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium acetate buffer (pH 3.1) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Internal Standard | 3,4-Dihydroxybenzylamine (optional, but recommended) |
Preparation of Solutions
-
Ammonium Acetate Buffer (pH 3.1): Prepare a solution of ammonium acetate in water and adjust the pH to 3.1 with acetic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
Sample Preparation from Aqueous Humor
-
Collection: Collect aqueous humor samples from the anterior chamber of the eye.
-
Protein Precipitation: To 100 µL of aqueous humor in a microcentrifuge tube, add 200 µL of cold methanol to precipitate proteins.[9]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If pre-concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the prepared sample into the HPLC system.
Method Validation and Performance
The described HPLC method should be validated according to ICH guidelines. Key validation parameters and their expected ranges are presented in Table 3.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Retention Time | ~4-6 minutes |
Experimental Workflow
The overall experimental workflow for the quantification of this compound in aqueous humor is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound's Action
This compound acts as a prodrug, and its mechanism of action involves enzymatic conversion and subsequent receptor binding.
References
- 1. This compound Hydrochloride | C19H30ClNO5 | CID 71486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipivefrine - Wikipedia [en.wikipedia.org]
- 3. CAS 64019-93-8: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of multiple dosing of epinephrine on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound HCl | CAS#:64019-93-8 | Chemsrc [chemsrc.com]
- 8. This compound Hydrochloride | C19H30ClNO5 | CID 71486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Hydrolysis Assay of Dipivefrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipivefrin is a prodrug of epinephrine, designed to enhance its ocular bioavailability for the treatment of glaucoma.[1][2][3] As a lipophilic ester, this compound penetrates the cornea more readily than the polar epinephrine molecule.[] Within the cornea, this compound is converted to its active form, epinephrine, through enzymatic hydrolysis mediated by resident esterases.[1][5][6][7] This biotransformation is a critical step for the therapeutic efficacy of this compound. Understanding the kinetics and mechanism of this enzymatic conversion is paramount for drug development, formulation optimization, and bioequivalence studies.
This document provides a detailed protocol for an in vitro enzymatic hydrolysis assay of this compound using corneal tissue homogenates. It also includes a description of the analytical methodology for quantifying this compound and its metabolite, epinephrine, and presents relevant quantitative data. Furthermore, a diagram of the epinephrine signaling pathway is provided to contextualize the downstream effects of the active drug.
Data Presentation
Table 1: Quantitative Data for this compound Hydrolysis
| Parameter | Value | Species/Tissue | Reference |
| Hydrolysis Rate | 0.260 ± 0.056 min⁻¹ | Rabbit Cornea | [7] |
| Enzymatic vs. Non-Enzymatic Hydrolysis | Corneal epithelium homogenates are 16 times more effective in converting this compound to epinephrine than heat-inactivated homogenates. | Rabbit Corneal Epithelium | [5] |
| Primary Enzymes | Esterases, with a major contribution from cholinesterase. | Rabbit Cornea | [8] |
| Primary Site of Hydrolysis | Cornea | Rabbit | [1][2][7] |
Experimental Protocols
Preparation of Corneal Enzyme Extract
This protocol is adapted from established methods for ocular tissue homogenization.[9][10][11][12]
Materials:
-
Freshly enucleated rabbit eyes
-
Dissection tools (scissors, forceps)
-
Corneal dissection stand
-
Ice-cold Phosphate Buffered Saline (PBS), pH 7.4
-
Homogenization Buffer: 50 mM Potassium Phosphate Buffer (pH 7.4) with a protease inhibitor cocktail
-
Glass homogenizer or bead mill homogenizer with ceramic beads
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Place the enucleated rabbit eye on a dissection stand.
-
Carefully excise the cornea from the globe using fine scissors and forceps.
-
Gently scrape the endothelial cell layer from the inner surface of the cornea. The epithelium can be left intact as it contains a high concentration of esterases.
-
Wash the cornea with ice-cold PBS (pH 7.4) to remove any contaminants.
-
Weigh the corneal tissue.
-
Mince the cornea into small pieces.
-
Place the minced tissue in a pre-chilled glass homogenizer or a 2 mL tube with ceramic beads.
-
Add 3-5 volumes of ice-cold Homogenization Buffer per gram of tissue weight.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble esterases. This is the corneal enzyme extract.
-
Determine the total protein concentration of the extract using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the enzyme extract in aliquots at -80°C until use.
Enzymatic Hydrolysis Assay of this compound
Materials:
-
Corneal enzyme extract
-
This compound hydrochloride stock solution (e.g., 10 mM in a suitable buffer)
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
Water bath or incubator set to 37°C
-
Microcentrifuge tubes
-
Quenching solution (e.g., ice-cold acetonitrile or perchloric acid)
-
HPLC system for analysis
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding the following in order:
-
Phosphate Buffer (pH 7.4)
-
Corneal enzyme extract (to a final protein concentration of approximately 0.1-0.5 mg/mL)
-
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of, for example, 1 mM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing an equal volume of ice-cold quenching solution.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Collect the supernatant for HPLC analysis.
HPLC Analysis of this compound and Epinephrine
This method is based on established HPLC procedures for epinephrine analysis.[13][14][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 50 mM sodium acetate buffer (pH 3.1) and methanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation of this compound and epinephrine.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare standard solutions of this compound and epinephrine of known concentrations in the mobile phase to generate a calibration curve.
-
Inject the prepared standards and the supernatants from the enzymatic assay into the HPLC system.
-
Identify the peaks for this compound and epinephrine based on their retention times compared to the standards.
-
Quantify the concentration of this compound and epinephrine in the samples by integrating the peak areas and using the calibration curves.
-
Calculate the rate of this compound hydrolysis and epinephrine formation.
Mandatory Visualizations
Experimental Workflow
References
- 1. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. scribd.com [scribd.com]
- 5. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of echothiophate on enzymatic hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Characterization of esterases involved in the hydrolysis of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Ophthalmic Formulation of Dipivefrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable ophthalmic formulation of Dipivefrin. This document outlines the critical aspects of formulation development, including excipient selection, stability testing, and analytical method validation, to ensure a safe, effective, and stable product.
Introduction to this compound and Formulation Challenges
This compound is a prodrug of epinephrine, utilized in ophthalmic solutions to treat open-angle glaucoma.[1] It is the dipivalate ester of epinephrine, a modification that significantly enhances its lipophilicity, allowing for greater corneal penetration compared to epinephrine itself.[1] Once administered, esterases within the cornea hydrolyze this compound into its active form, epinephrine.[1] Epinephrine then acts on adrenergic receptors to decrease intraocular pressure by both increasing the outflow and reducing the production of aqueous humor.[2][3][4]
The primary challenge in formulating this compound is its susceptibility to hydrolysis, which can lead to the premature degradation of the prodrug and a decrease in its therapeutic efficacy. Therefore, a successful formulation must be meticulously designed to ensure the stability of this compound throughout the product's shelf life.
Proposed Stable Ophthalmic Formulation
Based on common practices for ophthalmic solutions and information from related product patents, a starting formulation for a stable 0.1% this compound ophthalmic solution is proposed below. Optimization of these components and their concentrations will be necessary based on experimental stability data.
Table 1: Proposed Quantitative Composition of this compound Ophthalmic Solution (0.1%)
| Component | Concentration (% w/v) | Function |
| This compound Hydrochloride | 0.1% | Active Pharmaceutical Ingredient |
| Sodium Phosphate, Monobasic | 0.1% - 0.5% | Buffering Agent |
| Sodium Phosphate, Dibasic | 0.1% - 0.5% | Buffering Agent |
| Boric Acid | 0.5% - 1.5% | Tonicity Adjusting Agent |
| Benzalkonium Chloride | 0.01% | Preservative |
| Edetate Disodium (EDTA) | 0.01% - 0.05% | Chelating Agent/Stabilizer |
| Hydroxypropyl Methylcellulose (HPMC) | 0.2% - 0.5% | Viscosity Enhancer |
| Purified Water | q.s. to 100% | Vehicle |
Experimental Protocols
Formulation Preparation Protocol
This protocol describes the preparation of a 100 mL batch of the proposed this compound ophthalmic solution.
Materials and Equipment:
-
This compound Hydrochloride powder
-
Sodium Phosphate, Monobasic
-
Sodium Phosphate, Dibasic
-
Boric Acid
-
Benzalkonium Chloride solution (1%)
-
Edetate Disodium (EDTA)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Purified Water
-
Sterile glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Sterile ophthalmic dropper bottles
Procedure:
-
Vehicle Preparation: In a sterile beaker, dissolve the Sodium Phosphate (Monobasic and Dibasic), Boric Acid, and Edetate Disodium in approximately 80 mL of Purified Water with gentle stirring.
-
pH Adjustment: Measure the pH of the buffer solution. Adjust the pH to a target range of 6.0 - 7.0 using sterile 1N Sodium Hydroxide or 1N Hydrochloric Acid. This pH range is a common target for ophthalmic solutions to balance drug stability and patient comfort.
-
Viscosity Enhancement: Slowly add the Hydroxypropyl Methylcellulose (HPMC) to the solution while stirring continuously to avoid clumping. Continue stirring until the HPMC is fully dissolved.
-
Preservative Addition: Add the required volume of the 1% Benzalkonium Chloride stock solution to achieve a final concentration of 0.01%.
-
Active Ingredient Dissolution: Accurately weigh and dissolve the this compound Hydrochloride powder in the prepared vehicle.
-
Final Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask and add Purified Water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Packaging: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles.
Stability-Indicating HPLC Method Protocol
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound Hydrochloride reference standard in the mobile phase at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the this compound ophthalmic formulation with the mobile phase to a theoretical concentration of 10 µg/mL of this compound.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standards. Degradation products can be identified by their retention times and quantified as a percentage of the total peak area.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the degradation pathways of this compound and to validate the stability-indicating nature of the HPLC method.
Procedure:
-
Acid Hydrolysis: Mix the drug solution with 0.1N HCl and heat at 60°C for 2 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Mix the drug solution with 0.1N NaOH and keep at room temperature for 1 hour. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the drug solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.
Table 3: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Product(s) |
| Acid Hydrolysis | 0.1N HCl, 60°C | 2 hours | Epinephrine, other hydrolytic products |
| Base Hydrolysis | 0.1N NaOH, RT | 1 hour | Epinephrine, other hydrolytic products |
| Oxidation | 3% H₂O₂, RT | 24 hours | Oxidation products of epinephrine |
| Thermal | 60°C | 48 hours | Hydrolytic and other thermal degradants |
| Photolytic | UV (254 nm) & Visible Light | 24 hours | Photodegradation products |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Experimental Workflow for Formulation Development
References
Application Note: High-Throughput Analysis of Dipivefrin Metabolites Using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Dipivefrin and its primary metabolites in biological matrices. This compound, a prodrug of epinephrine, is rapidly hydrolyzed in the eye to its active form. Understanding its metabolic fate is crucial for pharmacokinetic and drug metabolism studies. This protocol provides a detailed workflow from sample preparation to data analysis, suitable for researchers in drug development and ophthalmology.
Introduction
This compound is a pivalic acid diester of epinephrine, designed to increase its lipophilicity and corneal penetration for the treatment of glaucoma.[1][2] Once administered, it undergoes enzymatic hydrolysis to form epinephrine.[3][4][5] Epinephrine is then subject to further metabolism, primarily through the action of catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[3] The major metabolites include metanephrine and other downstream products.[3] Mass spectrometry is a powerful tool for the unambiguous identification and quantification of these metabolites in complex biological samples.[6] This application note outlines a complete LC-MS/MS protocol for this purpose.
Metabolic Pathway of this compound
This compound is first hydrolyzed to epinephrine. Epinephrine is then metabolized primarily by COMT to metanephrine and by MAO to 3,4-dihydroxyphenylglycol (DOPEG), which can be further oxidized.
Caption: Metabolic conversion of this compound to Epinephrine and its subsequent metabolites.
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites is depicted below. It involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for the LC-MS/MS analysis of this compound metabolites.
Detailed Protocols
Sample Preparation (Plasma)
This protocol is designed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Epinephrine-d6)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Methanol (MeOH), HPLC grade
-
Centrifuge
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions: (Precursor Ion (Q1) -> Product Ion (Q3))
-
Note: These are representative transitions and should be optimized for the specific instrument.
-
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
| This compound | 352.2 | 164.1 | 25 |
| Epinephrine | 184.1 | 166.1 | 15 |
| Metanephrine | 198.1 | 166.1 | 18 |
| Epinephrine-d6 (IS) | 190.1 | 172.1 | 15 |
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative results from a pharmacokinetic study in rabbits following topical administration of this compound. Concentrations are reported in ng/mL.
| Time (min) | This compound (ng/mL) | Epinephrine (ng/mL) | Metanephrine (ng/mL) |
| 15 | 25.8 | 45.2 | 12.5 |
| 30 | 15.3 | 68.7 | 28.9 |
| 60 | 5.1 | 55.4 | 45.1 |
| 120 | < 1.0 | 20.1 | 35.6 |
| 240 | < 1.0 | 5.3 | 15.2 |
Discussion
This LC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of this compound and its key metabolites. The sample preparation protocol effectively removes matrix interferences, and the chromatographic conditions allow for good separation of the analytes. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification. This method can be readily adapted for use in various biological matrices and is suitable for high-throughput analysis in a drug development setting.
Conclusion
The application note details a comprehensive and robust LC-MS/MS method for the identification and quantification of this compound and its metabolites. The provided protocols and parameters serve as a strong foundation for researchers and scientists working on the metabolism and pharmacokinetics of this important ophthalmic drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dipivefrin from Catechol and Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Dipivefrin, a prodrug of epinephrine used in the treatment of glaucoma. The synthesis commences with the Friedel-Crafts acylation of catechol with chloroacetyl chloride to yield 4-chloroacetylcatechol. This intermediate is subsequently esterified with pivaloyl chloride to produce 4-(2-chloroacetyl)-1,2-phenylene bis(2,2-dimethylpropanoate). The final steps involve the reaction with N-methylbenzylamine, reduction, and catalytic hydrogenation to yield this compound. This protocol includes detailed experimental procedures, quantitative data, and a diagram of the synthetic pathway. Additionally, a comprehensive diagram of the epinephrine signaling pathway in the eye is provided to illustrate the mechanism of action of this compound's active metabolite.
Introduction
This compound is a dipivalate ester of epinephrine that acts as a prodrug.[1] Its increased lipophilicity compared to epinephrine allows for enhanced corneal penetration.[1] Within the eye, esterases hydrolyze this compound to release epinephrine.[1] Epinephrine, an adrenergic agonist, lowers intraocular pressure by both increasing the outflow of aqueous humor and reducing its production.[1] This dual mechanism of action makes it an effective therapeutic agent for open-angle glaucoma.
The synthesis of this compound can be efficiently achieved through a multi-step process beginning with readily available starting materials, catechol and chloroacetyl chloride. This document outlines a detailed and reproducible protocol for this synthesis.
Synthesis of this compound: An Experimental Workflow
The synthesis of this compound from catechol and chloroacetyl chloride is a multi-step process that can be broken down into key stages. The following diagram illustrates the overall workflow of the synthesis.
References
Application Notes and Protocols for Thermoresponsive Sol-Gel Delivery of Dipivefrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a thermoresponsive sol-gel system for the ocular delivery of Dipivefrin. This in-situ gelling system is designed to be a liquid at room temperature for easy instillation into the eye, and to transition into a gel at physiological eye temperature, thereby prolonging the residence time of the drug and enhancing its bioavailability.
Introduction
This compound is a prodrug of epinephrine used to reduce intraocular pressure (IOP) in patients with chronic open-angle glaucoma.[1] Conventional ophthalmic solutions are often limited by rapid precorneal elimination, leading to low bioavailability and the need for frequent administration. Thermoresponsive sol-gel systems offer a promising alternative by forming a viscous gel upon contact with the eye, which provides sustained drug release, improves patient compliance, and reduces systemic side effects.[2][3][4]
This document details a specific formulation based on Poloxamer 407 (P407), Poloxamer 188 (P188), and Carbopol-934 (CP), which has been shown to improve the ocular bioavailability of this compound hydrochloride (DV) and effectively reduce IOP.[1][5]
Mechanism of Action and Signaling Pathway
This compound is a pivalic acid ester of epinephrine. It is more lipophilic than epinephrine, which enhances its corneal penetration. Once absorbed into the eye, it is hydrolyzed by esterases in the cornea to its active form, epinephrine.[6] Epinephrine, an adrenergic agonist, acts by both decreasing the production of aqueous humor and increasing its outflow from the eye, thereby lowering intraocular pressure.[1]
Caption: this compound activation and mechanism of action for IOP reduction.
Data Presentation
The following tables summarize the quantitative data from a study by Alkholief et al. (2020) on a thermoresponsive sol-gel for this compound delivery.[1][5]
Table 1: Formulation Composition and Physicochemical Properties
| Formulation Code | P407 (% w/v) | P188 (% w/v) | CP (% w/v) | Gelation Temperature (°C) | Viscosity at 25°C (cP) | Viscosity at 35°C (cP) |
| F1 | 18 | 5 | 0.10 | 38.9 | 450 | 2100 |
| F2 | 18 | 5 | 0.15 | 38.1 | 550 | 2800 |
| F3 | 18 | 10 | 0.10 | >40 | 380 | 1800 |
| F4 | 18 | 10 | 0.15 | 39.2 | 480 | 2500 |
| F5 | 20 | 5 | 0.10 | 35.8 | 650 | 3500 |
| F8 (Optimal) | 20 | 5 | 0.15 | 35.1 | 780 | 4200 |
| F7 | 20 | 10 | 0.10 | 36.5 | 580 | 3100 |
| F8 | 20 | 10 | 0.15 | 35.9 | 710 | 3900 |
Data extracted from Alkholief et al. (2020).[5]
Table 2: In Vitro Drug Release from Optimal Formulation (F8)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 25.3 |
| 2 | 40.1 |
| 4 | 62.5 |
| 6 | 78.9 |
| 8 | 95.2 |
Data extracted from Alkholief et al. (2020).[5]
Table 3: Ocular Pharmacokinetic Parameters of Epinephrine after Administration of this compound Formulations in Rabbits
| Parameter | DV-Aqueous Suspension | DV-Thermoresponsive Gel (F8) |
| Cmax (ng/mL) | 185.4 | 310.2 |
| Tmax (h) | 0.5 | 1.0 |
| AUC₀₋₁₂ (ng·h/mL) | 450.8 | 1250.6 |
| MRT₀₋ᵢₙf (h) | 2.5 | 5.8 |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, MRT: Mean residence time. Data extracted from Alkholief et al. (2020).[5]
Experimental Protocols
The following protocols are based on the methodologies described by Alkholief et al. (2020).[1][5]
Preparation of the Thermoresponsive Sol-Gel
This protocol describes the "cold method" for preparing the Poloxamer-based thermoresponsive sol-gel.
Materials:
-
This compound hydrochloride (DV)
-
Poloxamer 407 (P407)
-
Poloxamer 188 (P188)
-
Carbopol-934 (CP)
-
Benzalkonium chloride
-
Sodium chloride
-
Purified water (cold, 4°C)
-
Magnetic stirrer
-
pH meter
-
Osmometer
Procedure:
-
Dissolve the required amounts of P407 and P188 in cold purified water (4°C) with continuous magnetic stirring. Continue stirring for 24 hours to ensure complete dissolution.[5]
-
Slowly add the specified amount of Carbopol-934 to the polymer solution while stirring continuously for 1 hour.[5]
-
Add this compound hydrochloride to the polymer solution and stir until completely dissolved.
-
Add benzalkonium chloride (0.01% w/v) as a preservative.[5]
-
Adjust the pH of the formulation to 7.2 ± 0.1 using a suitable buffering agent.[5]
-
Adjust the osmolality to approximately 305 ± 5 mOsmol/L using sodium chloride.[5]
-
Store the final formulation in amber-colored, tightly capped glass vials at 4°C.[5]
Caption: Workflow for the preparation of the thermoresponsive sol-gel.
Determination of Gelation Temperature (Tgel)
Apparatus:
-
Test tubes
-
Water bath with a temperature controller
-
Thermometer
Procedure:
-
Place 2 mL of the sol-gel formulation into a test tube.
-
Immerse the test tube in a water bath at 20°C.
-
Increase the temperature of the water bath in increments of 1°C.
-
At each temperature increment, tilt the test tube to a 90° angle to observe the flow of the solution.
-
The gelation temperature is the point at which the formulation no longer flows upon tilting.[7]
In Vitro Drug Release Study
Apparatus:
-
Franz diffusion cell
-
Cellulose dialysis membrane (molecular weight cutoff 12-14 kDa)
-
Simulated Tear Fluid (STF)
-
Magnetic stirrer
-
HPLC system for drug analysis
Procedure:
-
Soak the cellulose dialysis membrane in STF for 12 hours before the experiment.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of STF and maintain the temperature at 35 ± 0.5°C with continuous stirring.
-
Place 1 g of the sol-gel formulation in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot of the medium from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed STF to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Caption: Experimental workflow for the in vitro drug release study.
In Vivo Ocular Irritation Study (Draize Test)
Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Animals:
-
Healthy albino rabbits (2-3 kg)
Procedure:
-
Instill 50 µL of the thermoresponsive sol-gel formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observe the eyes for any signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.
-
Score the ocular reactions according to the Draize scale.
-
A formulation is considered non-irritating if the irritation score is zero.
Conclusion
The thermoresponsive sol-gel system detailed in these notes presents a viable and effective platform for the ocular delivery of this compound.[5] The in-situ gelling property enhances precorneal residence time, leading to improved drug bioavailability and a more sustained therapeutic effect in reducing intraocular pressure.[1][5] The provided protocols offer a foundation for the replication and further development of such advanced ophthalmic drug delivery systems.
References
- 1. Thermoresponsive sol-gel improves ocular bioavailability of this compound hydrochloride and potentially reduces the elevated intraocular pressure in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ijramt.com [journals.ijramt.com]
- 3. In situ gelling systems for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress of in-situ gelling ophthalmic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anderson_1984_Arch.Ophthalmol_102_913 [bioweb.supagro.inrae.fr]
- 7. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Draize Test for Ocular Irritancy of Dipivefrin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipivefrin is a prodrug of epinephrine used topically to reduce intraocular pressure in the treatment of open-angle glaucoma. As with all ophthalmic preparations, assessing the potential for ocular irritation is a critical step in the preclinical safety evaluation. The Draize rabbit eye test has historically been the standard method for evaluating the irritation potential of substances applied to the eyes.[1][2] This document provides detailed application notes and protocols for conducting the Draize test for ocular irritancy of this compound formulations, guidance on data interpretation, and an overview of the underlying molecular signaling pathways involved in ocular irritation.
This compound hydrochloride 0.1% solution has been reported to be less irritating than a 1% solution of epinephrine hydrochloride or bitartrate.[3] Clinical studies have noted side effects such as burning and stinging in about 6% of patients and injection (redness) in 6.5% of patients.[3][4] A niosomal gel formulation of this compound HCl was found to be non-irritant in rabbits according to the Draize test, with no signs of redness, inflammation, or swelling observed.[5]
Data Presentation
Due to the limited availability of public, quantitative Draize test data for various this compound formulations, the following table presents an illustrative example of how such data would be structured for comparison. These hypothetical scores are based on the Draize scoring system and are for demonstration purposes only.
| Formulation ID | This compound HCl Concentration (%) | Vehicle/Excipients | Modified Maximum Average Score (MMAS) | Irritation Classification |
| DPV-001 | 0.1 | Saline, Benzalkonium Chloride | 4.5 | Mildly Irritating |
| DPV-002 | 0.1 | Niosomal Hydrogel | 0.5 | Non-irritating |
| DPV-003 | 0.2 | Saline, Benzalkonium Chloride | 9.8 | Mildly Irritating |
| EPN-001 (Control) | 1.0 (Epinephrine HCl) | Saline, Benzalkonium Chloride | 15.2 | Moderately Irritating |
Experimental Protocols
Draize Test for Ocular Irritancy (Adapted from OECD Guideline 405)
This protocol outlines the standardized procedure for assessing the ocular irritation potential of this compound formulations.
1. Objective: To determine the potential of a test substance (this compound formulation) to produce irritation when applied to the eye.
2. Materials:
- Test substance: this compound formulation
- Healthy, young adult albino rabbits
- Animal restraints
- Calibrated single-dose applicators
- Normal saline solution for irrigation (optional)
- Fluorescein sodium ophthalmic strips
- Slit lamp or other suitable magnifying instrument
- Topical anesthetic (optional, for humane considerations)
3. Animal Selection and Preparation:
- Use healthy young adult albino rabbits, as they are the standard model for this test.
- House the animals individually in standard cages with controlled temperature and lighting.
- Examine both eyes of each animal 24 hours before the test to ensure there are no pre-existing corneal defects or irritation.
4. Experimental Procedure:
- Gently restrain the rabbit.
- Instill 0.1 mL of the this compound formulation into the conjunctival sac of one eye by gently pulling the lower lid away from the eyeball. The other eye remains untreated and serves as a control.
- Hold the eyelids together for approximately one second to prevent loss of the test material.
- Observe the eyes at 1, 24, 48, and 72 hours after instillation. Observations may be extended up to 21 days if irritation persists to assess reversibility.
- Grade the ocular reactions according to the Draize scoring system (see tables below). The use of a slit lamp and fluorescein staining is recommended for a more accurate assessment of corneal lesions.
5. Scoring of Ocular Lesions:
The following tables provide the scoring system for the cornea, iris, and conjunctiva.
Cornea
| Opacity: Degree of Density (Area most dense taken for reading) | Score |
| No ulceration or opacity | 0 |
| Scattered or diffuse areas of opacity, details of iris clearly visible | 1 |
| Easily discernible translucent area, details of iris slightly obscured | 2 |
| Nacreous area, no details of iris visible, size of pupil barely discernible | 3 |
| Opaque cornea, iris not discernible through the opacity | 4 |
Iris
| Value | Score |
| Normal | 0 |
| Folds above normal, congestion, swelling, circumcorneal injection (any or all of these); iris still reacting to light (a sluggish reaction is positive) | 1 |
| No reaction to light, hemorrhage, gross destruction (any or all of these) | 2 |
Conjunctivae
| Redness (refers to palpebral and bulbar conjunctivae excluding cornea and iris) | Score |
| Blood vessels normal | 0 |
| Some blood vessels definitely injected | 1 |
| Diffuse, crimson color, individual vessels not easily discernible | 2 |
| Diffuse beefy red | 3 |
| Chemosis: Swelling (refers to lids and/or nictitating membranes) | Score |
| No swelling | 0 |
| Any swelling above normal (includes nictitating membrane) | 1 |
| Obvious swelling with partial eversion of lids | 2 |
| Swelling with lids about half-closed | 3 |
| Swelling with lids more than half-closed | 4 |
6. Calculation of Irritation Score:
The Modified Maximum Average Score (MMAS) is calculated for each animal by summing the scores for the cornea, iris, and conjunctivae at 24, 48, and 72 hours and dividing by the number of observation times. The overall MMAS for the test substance is the average of the scores for all animals.
Signaling Pathways and Experimental Workflows
Ocular Irritation Signaling Pathway
Chemical irritants, including some ophthalmic drug formulations or their preservatives, can trigger a cascade of cellular events leading to inflammation and tissue damage. Key signaling pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7][8] These pathways are activated by cellular stress and lead to the production of pro-inflammatory cytokines like TNF-α and interleukins, which mediate the inflammatory response.[9][10]
Caption: Simplified signaling pathway of chemical-induced ocular irritation.
Draize Test Experimental Workflow
The following diagram illustrates the key steps involved in conducting the Draize test for ocular irritation assessment.
Caption: Workflow for the Draize ocular irritancy test.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Draize test - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Nuclear Factor-κB: central regulator in ocular surface inflammation and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Measuring Intraocular Pressure Reduction in Rabbit Models with Dipivefrin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for evaluating the efficacy of Dipivefrin in reducing intraocular pressure (IOP) using rabbit models, a common preclinical model for glaucoma research. Included are the mechanism of action, experimental workflows, data presentation, and the signaling pathway of this compound.
Introduction
Glaucoma is a leading cause of irreversible blindness, characterized by elevated intraocular pressure (IOP) that damages the optic nerve.[1] Rabbit models are frequently used in glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes, as well as their ease of handling.[1][2] this compound is a prodrug of epinephrine used in ophthalmic solutions to manage chronic open-angle glaucoma.[3][4] As a prodrug, it is biochemically converted into the active parent drug, epinephrine, after administration.[5][6] This conversion enhances its lipophilic character, allowing for greater corneal penetration compared to epinephrine, which leads to a more efficient delivery system with fewer side effects.[3][5] These application notes detail the procedures for assessing the IOP-lowering effects of this compound in rabbits.
Mechanism of Action
This compound's therapeutic effect is realized after its biotransformation into epinephrine.[5]
-
Corneal Penetration: As a lipophilic ester of epinephrine, this compound penetrates the cornea more effectively than epinephrine itself.[7][8]
-
Hydrolysis: Within the cornea and other ocular tissues, esterase enzymes hydrolyze this compound, releasing the active compound, epinephrine.[9][10] The cornea is the major site of this hydrolysis.[10]
-
Adrenergic Receptor Stimulation: The liberated epinephrine acts as a non-selective adrenergic receptor agonist, stimulating both alpha and beta-adrenergic receptors in the eye.[8][9]
-
IOP Reduction: The stimulation of these receptors leads to a dual mechanism for IOP reduction:
-
Decreased Aqueous Humor Production: Activation of alpha-adrenergic receptors constricts blood vessels in the ciliary body, reducing the production of aqueous humor.[9]
-
Increased Aqueous Humor Outflow: Activation of beta-2 adrenergic receptors enhances the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathway.[7][9]
-
This dual action makes this compound an effective agent for lowering IOP.[8]
Signaling Pathway
References
- 1. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Articles [globalrx.com]
- 5. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [this compound: its mechanism of action, clinical efficacy and good tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipivefrine - Wikipedia [en.wikipedia.org]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Ocular Bioavailability of Dipivefrin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the ocular bioavailability of Dipivefrin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is improving its ocular bioavailability important?
A1: this compound hydrochloride is a prodrug of epinephrine used to treat open-angle glaucoma. [1][2][3]It is formed by the diesterification of epinephrine and pivalic acid, which increases its lipophilicity and enhances its penetration through the cornea. [4][5]Once inside the eye, it is converted back to its active form, epinephrine, by esterase enzymes. [1][3][4]Improving its ocular bioavailability is crucial to ensure that a sufficient amount of the active drug reaches the target tissues in the anterior chamber of the eye to effectively lower intraocular pressure (IOP). Enhanced bioavailability can lead to lower dosing frequencies, reduced side effects, and better patient compliance. [1][4]
Q2: What are the main challenges associated with the ocular delivery of this compound hydrochloride?
A2: The primary challenges in ocular drug delivery are the eye's natural protective barriers. These include rapid tear turnover, blinking reflexes, and the low permeability of the cornea, which significantly limit the amount of drug that can be absorbed. [6][7]For this compound, while its lipophilicity is an advantage for corneal penetration compared to epinephrine, conventional eye drop formulations still suffer from short residence time on the ocular surface, leading to low bioavailability. [6]
Q3: What formulation strategies can be employed to improve the ocular bioavailability of this compound hydrochloride?
A3: Several advanced formulation strategies can enhance the ocular bioavailability of this compound hydrochloride. These include:
-
In-situ gelling systems: These are polymer-based solutions that are liquid at room temperature and transform into a gel at the physiological temperature and pH of the eye. [8][9][10]This increases the viscosity of the formulation, prolonging its contact time with the cornea and allowing for sustained drug release. [6][9]
-
Niosomal gels: Niosomes are vesicles formed from non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs. [11]Incorporating this compound-loaded niosomes into a bioadhesive gel can improve precorneal residence time and enhance drug penetration. [11]
-
Nanoparticles and Microemulsions: These carrier systems can protect the drug from degradation and improve its transport across the corneal epithelium.
Q4: How is the conversion of this compound to epinephrine mediated in the eye?
A4: this compound is converted to its active form, epinephrine, through hydrolysis by esterase enzymes present in ocular tissues, primarily the cornea. [1][12]This enzymatic conversion is a critical step for the drug's therapeutic action. [1][2]
Troubleshooting Guides for Key Experiments
In Vitro Corneal Permeation Studies using Franz Diffusion Cells
Issue 1: Air bubble formation under the cornea.
-
Problem: Air bubbles trapped between the corneal tissue and the receptor medium in the Franz diffusion cell can act as a barrier to diffusion, leading to artificially low permeability values.
-
Troubleshooting Steps:
-
Degas the receptor medium: Before starting the experiment, degas the receptor solution (e.g., simulated tear fluid or phosphate-buffered saline) using a sonicator or by vacuum filtration to remove dissolved gases.
-
Careful mounting: When mounting the cornea, ensure the receptor chamber is slightly overfilled with the medium. Gently slide the cornea onto the chamber at an angle to push out any excess fluid and potential air bubbles. [13]
-
Visual inspection: After clamping the donor and receptor chambers, visually inspect the setup for any trapped air bubbles. If bubbles are present, carefully dissemble and repeat the mounting process. [13]
-
Issue 2: High variability in permeability data between corneal samples.
-
Problem: Significant differences in corneal thickness, hydration, and integrity between individual samples can lead to high variability in experimental results.
-
Troubleshooting Steps:
-
Standardize tissue source and handling: Use corneas from animals of the same species, age, and sex. Ensure consistent and careful dissection to avoid damaging the epithelial or endothelial layers.
-
Measure corneal thickness: Measure the thickness of each cornea before the experiment and use this data to normalize the permeability coefficients.
-
Check for tissue damage: The integrity of the corneal epithelium can be assessed by measuring its transepithelial electrical resistance (TEER) before the experiment. Discard any tissues with low TEER values.
-
In Vivo Ocular Bioavailability Studies in Rabbits
Issue 1: Inconsistent drug administration leading to variable results.
-
Problem: Inaccurate and inconsistent dosing volumes can significantly impact the amount of drug available for absorption, leading to high variability in pharmacokinetic data.
-
Troubleshooting Steps:
-
Use a calibrated micropipette: Administer the eye drops using a calibrated micropipette to ensure a precise and consistent volume is delivered to the cul-de-sac of the rabbit's eye.
-
Standardize administration technique: Develop a standardized procedure for instilling the eye drops, including the position of the rabbit's head and the location of application, to minimize spillage.
-
Control blinking: To mimic the human eye, manual blinking can be applied at a controlled rate (e.g., 4 blinks/min) for a set period after administration. [14]
-
Issue 2: Ocular irritation observed during the study.
-
Problem: The formulation may contain excipients that cause irritation, leading to increased tear production and blinking, which can accelerate drug clearance from the ocular surface.
-
Troubleshooting Steps:
-
Pre-screen formulations: Before conducting a full bioavailability study, perform a preliminary ocular irritation test (e.g., a modified Draize test) to assess the tolerability of the formulation. [11][15][16][17]
-
Observe for signs of irritation: During the study, carefully monitor the rabbits for signs of irritation such as redness, swelling, and excessive tearing. [17][18]If significant irritation is observed, the formulation may need to be adjusted.
-
pH and Osmolality: Ensure the pH and osmolality of the formulation are within a physiologically acceptable range to minimize irritation.
-
Quantitative Data Summary
Table 1: Formulation Parameters for an Optimized this compound Hydrochloride In-Situ Gel
| Component | Concentration (% w/v) | Purpose |
| Poloxamer 407 | 20% | Thermoresponsive gelling agent |
| Poloxamer 188 | 5% | Gelling agent |
| Carbopol 934 | 0.15% | Viscosity enhancer |
| This compound HCl | 0.1% | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride | 0.01% | Preservative |
Source: Adapted from a study on thermoresponsive sol-gel formulations.[8][10]
Table 2: In Vivo Pharmacokinetic Parameters of Epinephrine (active form of this compound) in Rabbit Aqueous Humor after Topical Administration of an In-Situ Gel Formulation vs. an Aqueous Suspension.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| In-Situ Gel (F8) | 125.4 ± 15.2 | 2 | 480.6 ± 45.8 |
| Aqueous Suspension | 70.8 ± 9.5 | 1 | 185.3 ± 21.7 |
Cmax: Maximum concentration, Tmax: Time to reach maximum concentration, AUC0-t: Area under the concentration-time curve. Data represents a significant improvement in bioavailability with the in-situ gel formulation.[8][10]
Detailed Experimental Protocols
Protocol 1: In Vitro Corneal Permeation Study
-
Preparation of Cornea:
-
Excise whole eyeballs from freshly sacrificed rabbits.
-
Carefully dissect the cornea along with 2-4 mm of surrounding scleral tissue.
-
Rinse the cornea with simulated tear fluid (STF) to remove any adhering iris or ciliary body.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor chamber of the Franz diffusion cell with pre-warmed (35 ± 1°C) and degassed STF.
-
Mount the excised cornea between the donor and receptor chambers with the epithelial side facing the donor compartment. [10]
-
Ensure there are no air bubbles under the cornea.
-
Maintain the temperature of the receptor fluid by circulating warm water through the jacket of the diffusion cell. [10]
-
-
Permeation Experiment:
-
Apply a precise volume (e.g., 500 µL) of the this compound hydrochloride formulation to the donor compartment. [10]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the transcorneal flux (J) and apparent permeability coefficient (Papp) using appropriate equations.
-
Protocol 2: In Vivo Ocular Bioavailability Study in Rabbits
-
Animal Handling and Dosing:
-
Use healthy New Zealand white rabbits.
-
Administer a single 50 µL drop of the this compound hydrochloride formulation into the lower cul-de-sac of the left eye of each rabbit.
-
The right eye can serve as a control.
-
-
Aqueous Humor Sampling:
-
At specified time points (e.g., 0.5, 1, 2, 4, 6, 8 hours) post-instillation, anesthetize the rabbits.
-
Instill a few drops of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) into the eye. [8]
-
Carefully aspirate approximately 50-100 µL of aqueous humor from the anterior chamber using a 30-gauge needle attached to a syringe.
-
-
Sample Processing and Analysis:
-
Immediately freeze the collected aqueous humor samples.
-
Prior to analysis, thaw the samples and precipitate proteins (e.g., with methanol).
-
Analyze the concentration of epinephrine (the active metabolite) in the supernatant using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean aqueous humor concentration of epinephrine versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Mechanism of this compound action in the eye.
Caption: Workflow for developing an improved this compound formulation.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Dipivefrine - Wikipedia [en.wikipedia.org]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermoresponsive sol-gel improves ocular bioavailability of this compound hydrochloride and potentially reduces the elevated intraocular pressure in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Drug Delivery Systems Fighting Glaucoma: Formulation Obstacles and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. norlab.com [norlab.com]
- 14. A novel in vivo rabbit model that mimics human dosing to determine the distribution of antibiotics in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rabbit eye irritation: Topics by Science.gov [science.gov]
- 16. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. peta.org [peta.org]
- 18. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dipivefrin Ophthalmic Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting stability challenges associated with Dipivefrin ophthalmic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound ophthalmic solutions?
The main stability issue for this compound, a prodrug of epinephrine, is its susceptibility to hydrolysis, which converts it back to epinephrine.[1][2][3] This conversion can be either enzymatic or non-enzymatic. While enzymatic hydrolysis is the intended mechanism of action in the eye, non-enzymatic hydrolysis in the formulation leads to a decrease in the potency of the active pharmaceutical ingredient (API) and an increase in degradation products.[1]
Q2: What are the main degradation pathways for this compound in an ophthalmic solution?
The two primary degradation pathways for this compound are:
-
Hydrolysis: This is the most significant degradation pathway, where the ester linkages of this compound are cleaved to form mono-pivalyl epinephrine and subsequently epinephrine. This process is highly dependent on the pH of the solution.
-
Oxidation: The epinephrine formed from the hydrolysis of this compound is susceptible to oxidation, which can lead to the formation of colored degradation products like adrenochrome-like species.
Q3: What factors influence the stability of this compound ophthalmic solutions?
Several factors can impact the stability of this compound ophthalmic solutions:
-
pH: The pH of the formulation is a critical factor. An acidic pH, typically between 2.5 and 3.5, is maintained in commercial formulations to minimize hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, storage at controlled room temperature, away from heat, is recommended.
-
Light: Exposure to light can promote the oxidation of epinephrine, a primary degradant. Formulations should be stored in light-resistant containers.
-
Presence of Oxidizing Agents: Contaminants or excipients with oxidizing potential can accelerate the degradation of the epinephrine formed from this compound hydrolysis.
-
Formulation Excipients: The choice of excipients can significantly impact stability. For instance, the use of antioxidants can help to prevent oxidative degradation.
Q4: What are the typical impurities found in a this compound ophthalmic solution upon storage?
During stability studies, the following impurities are commonly monitored:
-
Epinephrine (from hydrolysis)
-
Mono-pivalyl epinephrine (intermediate of hydrolysis)
-
Pivalic acid (byproduct of hydrolysis)
-
Oxidized epinephrine derivatives (e.g., adrenochrome-like species)
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid decrease in this compound concentration | - Incorrect pH of the formulation: The pH may be too high, accelerating hydrolysis. - High storage temperature: The solution may have been exposed to elevated temperatures. - Microbial contamination: Certain microbes may produce esterases that accelerate hydrolysis. | - Verify the pH of the formulation and adjust if necessary using appropriate buffers. - Ensure storage conditions are as specified (controlled room temperature). - Perform microbial limit testing to rule out contamination. |
| Development of a pink or brown discoloration | - Oxidation of epinephrine: The epinephrine formed from this compound hydrolysis is oxidizing. - Exposure to light: Light can catalyze the oxidation process. - Presence of metal ions: Metal ions can act as catalysts for oxidation. | - Incorporate an antioxidant (e.g., sodium metabisulfite) into the formulation. - Package the solution in a light-resistant container (e.g., amber bottle). - Consider adding a chelating agent (e.g., edetate disodium) to sequester metal ions. |
| Formation of precipitate | - Solubility issues: Changes in pH or temperature could affect the solubility of this compound or its degradants. - Interaction with container/closure: Leaching of substances from the packaging material. | - Re-evaluate the solubility of this compound in the formulation vehicle at different pH values and temperatures. - Conduct compatibility studies with the chosen container and closure system. |
Quantitative Data
Table 1: Typical Impurity Limits in this compound Ophthalmic Solution
| Impurity | Typical Specification Limit |
| Epinephrine | ≤ 0.5% |
| Mono-pivalyl epinephrine | ≤ 0.3% |
| Pivalic Acid | ≤ 0.2% |
| Combined Oxidative Degradation Products | ≤ 0.2% |
| Total Impurities | Not more than 1.0% |
| Individual Unspecified Impurity | Not more than 0.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions. This study is crucial for developing and validating a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
-
Peak Purity Analysis: Perform peak purity analysis for the this compound peak in all stressed samples to ensure that it is free from co-eluting degradants.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products and formulation excipients.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: Measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Dipivefrin concentration for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Dipivefrin in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a prodrug?
This compound is a prodrug of epinephrine, created by the diesterification of epinephrine and pivalic acid.[1][2] This modification makes the molecule significantly more lipophilic (fat-soluble) than epinephrine.[3] This enhanced lipophilicity allows it to penetrate the cornea more readily.[3][4] Once inside the eye, ocular enzymes, specifically esterases, hydrolyze this compound back into its active form, epinephrine.[2][4] This prodrug strategy allows for a more efficient delivery of epinephrine into the eye, achieving therapeutic effects with a lower concentration and fewer side effects compared to administering epinephrine directly.[1][2]
Q2: What is the standard concentration of this compound used in ophthalmic solutions?
The most common concentration used in commercially available ophthalmic solutions and for clinical and preclinical studies is 0.1%.[1][3] A 0.1% solution of this compound has been shown to be comparable in efficacy to a 2% solution of pilocarpine or slightly less effective than a 2% solution of epinephrine for reducing intraocular pressure (IOP).[1][5]
Q3: How does this compound reduce intraocular pressure (IOP)?
After being converted to epinephrine in the eye, the drug exerts its effect by stimulating alpha and beta-adrenergic receptors.[2][6][7] This stimulation leads to a dual mechanism of action: it decreases the production of aqueous humor and enhances the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathway.[6][7][8] Both actions contribute to the reduction of IOP.
Q4: What are the common animal models used for in vivo studies with this compound?
Rabbits are a frequently mentioned model in the literature for studying the effects of topically applied this compound.[1][9] Other models can include mice and dogs, depending on the specific research question (e.g., systemic delivery or tear film kinetics).[10][11][12]
Troubleshooting Guide
Issue 1: Lower than expected efficacy in reducing IOP.
-
Concentration: Is the concentration optimal? While 0.1% is standard, your specific model or experimental conditions might require adjustment. Consider performing a dose-response study to determine the optimal concentration for your model.
-
Formulation: Check the pH and stability of your this compound solution. The pH of commercial formulations is typically between 2.5 and 3.5.[1] Improper formulation can lead to degradation of the compound.
-
Administration Technique: Ensure proper topical administration. The drop should be placed in the conjunctival sac without touching the cornea to avoid stimulating reflex tearing and rapid washout of the drug.
-
Metabolism: Is the animal model capable of converting this compound to epinephrine efficiently? Ocular esterase activity can vary between species. Confirm that the chosen model has the necessary enzymes for biotransformation.[4]
Issue 2: Observing significant local or systemic side effects.
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Local Irritation: Burning and stinging are the most frequently reported side effects.[1][13][14] If excessive, consider evaluating the vehicle/formulation for irritating components. The incidence of burning and stinging with 0.1% this compound is noted to be significantly lower than with 2% epinephrine.[5]
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Cardiovascular Effects: Although this compound is designed to minimize systemic side effects, some absorption is unavoidable.[9] Tachycardia, arrhythmias, and hypertension have been reported.[1][13][14] If these are observed, consider reducing the concentration or the frequency of administration. Monitor heart rate and blood pressure in your animal models.
-
Mydriasis (Pupil Dilation): this compound can cause mydriasis.[4] This is an expected pharmacological effect. Document the extent and duration of mydriasis as part of your study's endpoints.
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Comparative Efficacy and Side Effects of Topical Ophthalmic Solutions
| Compound | Concentration | IOP Reduction Efficacy | Incidence of Burning/Stinging |
| This compound HCl | 0.1% | Comparable to 2% Pilocarpine; slightly less than 2% Epinephrine.[1][5] | Lower incidence compared to Epinephrine.[5] |
| Epinephrine HCl | 2.0% | Statistically significant IOP reduction.[1] | Higher incidence of intolerance and irritation.[1][5][15] |
Table 2: Reported Adverse Effects of Ocular this compound Administration
| Category | Adverse Effect | Reported Frequency / Note |
| Local (Ocular) | Injection (Redness) | ~6.5% of patients.[1][14] |
| Burning & Stinging | ~6% of patients.[1][13][14] | |
| Follicular Conjunctivitis | Reported, can be severe in long-term use.[13] | |
| Mydriasis (Pupil Dilation) | An expected effect.[4] | |
| Systemic | Tachycardia (Increased Heart Rate) | Mild increases of 3-4 beats/min reported.[13] |
| Hypertension (Increased Blood Pressure) | Mild increases of 1-5 mm Hg (diastolic) reported.[13] | |
| Arrhythmias | Have been reported with ocular epinephrine administration.[1][14] |
Detailed Experimental Protocol
Protocol: Assessment of IOP Reduction in a Rabbit Model
This protocol provides a general framework. Specifics such as time points and number of animals should be determined based on study design and institutional animal care guidelines.
-
Animal Acclimatization:
-
House New Zealand white rabbits in individual cages under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Baseline IOP Measurement:
-
On the day of the experiment, handle the rabbits gently to minimize stress, which can affect IOP.
-
Apply a single drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to each eye.
-
Wait 30-60 seconds, then gently dry the cornea with a sterile swab.
-
Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Obtain at least three stable readings per eye and calculate the average.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, 0.1% this compound).
-
Administer a single, precise volume (e.g., 25-50 µL) of the test solution into the lower conjunctival cul-de-sac of one eye (the contralateral eye can serve as a control).
-
Gently hold the eyelids closed for a few seconds to prevent loss of the drop and facilitate absorption.
-
-
Post-Dose Monitoring & Measurements:
-
Measure IOP in both eyes at predetermined time points post-administration (e.g., 30 minutes, 1, 2, 4, 6, 8, and 12 hours). The maximum effect is typically seen at about one hour.[1]
-
At each time point, also observe and score for any signs of ocular irritation (e.g., redness, swelling, discharge) and systemic effects.
-
Measure pupil diameter using a calibrated ruler or pupilometer.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
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Express the results as the mean IOP reduction (mmHg) ± standard error.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the effects of this compound treatment to the vehicle control. A p-value < 0.05 is typically considered significant.
-
Visualizations
Signaling Pathway for this compound Action
Caption: Mechanism of action for this compound in lowering intraocular pressure.
General Experimental Workflow
Caption: A typical workflow for an in vivo this compound efficacy study.
Troubleshooting Logic: Low Efficacy
Caption: Troubleshooting flowchart for addressing low efficacy of this compound.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipivefrine - Wikipedia [en.wikipedia.org]
- 4. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and epinephrine treatment of elevated intraocular pressure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound reduces blood flow in the ciliary body in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic absorption of topical ocularly applied epinephrine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US11213496B2 - Methods of using this compound - Google Patents [patents.google.com]
- 11. Increased drug concentration and repeated eye drop administration as strategies to optimize topical drug delivery: A fluorophotometric study in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. This compound Ophthalmic Side Effects: Common, Severe, Long Term [drugs.com]
- 14. Propine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. This compound use in patients with intolerance to topically applied epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of sterilization methods on Dipivefrin eye drop stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipivefrin eye drops. The information provided addresses common issues encountered during experimental studies on the impact of sterilization methods on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound is a prodrug of epinephrine. Its primary degradation pathway is hydrolysis of its two pivaloyl ester groups to form epinephrine.[1][2][3] This conversion is catalyzed by esterase enzymes in the eye to deliver the active drug.[1][2][3] However, this hydrolysis can also be influenced by factors such as pH and temperature during manufacturing and storage.[3] Once converted, the resulting epinephrine is susceptible to further degradation, primarily through oxidation.
Q2: Which sterilization methods are commonly used for ophthalmic solutions like this compound eye drops?
A2: Common sterilization methods for ophthalmic solutions include:
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Sterile Filtration: This is a preferred method for heat-sensitive solutions. The solution is passed through a 0.22 µm filter to remove microorganisms.[4][5]
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Moist Heat (Autoclaving): This involves heating the product in its final container at high temperatures (e.g., 121°C) to achieve sterility.[4] It is suitable for heat-stable formulations.
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Gamma Irradiation: This method uses cobalt-60 gamma rays to sterilize the product in its final packaging.[6][7] It is an alternative for materials that are not compatible with heat or chemical sterilization.
Q3: How does autoclaving potentially impact the stability of this compound eye drops?
A3: While direct studies on autoclaving this compound are limited, studies on its active metabolite, epinephrine, have shown that autoclaving can cause a 5% loss of the active substance.[8] The high temperatures can accelerate the hydrolysis of this compound to epinephrine, and subsequently promote the oxidative degradation of epinephrine. This can lead to a decrease in potency and the formation of colored degradants.
Q4: Is gamma irradiation a suitable sterilization method for this compound eye drops?
A4: Gamma irradiation can be a viable alternative to heat sterilization.[6] However, ionizing radiation can generate free radicals in aqueous solutions, which may lead to the degradation of the drug substance.[9][10] The suitability of gamma irradiation for this compound eye drops would need to be thoroughly evaluated to ensure that the drug's potency is maintained and that no harmful radiolytic products are formed.
Q5: What are the potential challenges with sterile filtration of this compound eye drops?
A5: Sterile filtration is generally considered a gentle sterilization method for heat-labile drugs. However, potential issues include:
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Adsorption: The active ingredient or preservatives in the formulation may adsorb to the filter membrane, leading to a reduction in their concentration in the final product.[5]
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Compatibility: The formulation components must be compatible with the filter material to prevent leaching of extractables from the filter into the product.[11]
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Integrity Testing: The filter's integrity must be verified before and after use to ensure sterility.[12]
Troubleshooting Guides
Issue 1: Loss of Potency After Sterilization
| Potential Cause | Troubleshooting Steps |
| Heat-induced degradation (Autoclaving) | 1. Verify the heat stability of this compound in the specific formulation through forced degradation studies. 2. Consider alternative sterilization methods such as sterile filtration for heat-sensitive formulations. 3. Optimize autoclaving cycle parameters (temperature and time) to minimize degradation while ensuring sterility. |
| Radiation-induced degradation (Gamma Irradiation) | 1. Conduct a dose-ranging study to determine the optimal irradiation dose that ensures sterility with minimal degradation. 2. Analyze the formulation for radiolytic degradation products using a stability-indicating HPLC method. 3. Evaluate the impact of irradiation on the primary packaging. |
| Adsorption to filter membrane (Sterile Filtration) | 1. Select a filter membrane material with low drug and preservative binding properties (e.g., PES, PVDF).[13] 2. Perform validation studies to quantify any potential loss of this compound or preservatives during filtration. 3. Consider pre-flushing the filter with the formulation to saturate binding sites before collecting the final product.[5] |
Issue 2: Appearance of Color or Particulate Matter Post-Sterilization
| Potential Cause | Troubleshooting Steps |
| Oxidation of Epinephrine | 1. Incorporate an antioxidant (e.g., sodium metabisulfite) in the formulation to prevent oxidative degradation. 2. Control the pH of the formulation, as epinephrine degradation is pH-dependent. 3. Package the eye drops in containers that protect from light and have low oxygen permeability. |
| Interaction with container/closure | 1. Conduct compatibility studies between the formulation and the primary packaging materials. 2. Evaluate the potential for leaching of substances from the container into the formulation, especially after heat or radiation exposure. |
| Precipitation of ingredients | 1. Assess the solubility of this compound and other excipients at the intended storage conditions. 2. Ensure the pH of the formulation is maintained within a range where all components remain in solution. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound and Degradation Products
Objective: To develop and validate an HPLC method to determine the stability of this compound eye drops when subjected to various stress conditions, including those simulating sterilization.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound eye drop formulation.[14][15]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.[16]
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response.
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Accuracy: The closeness of the test results to the true value.
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Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Experimental workflow for assessing the stability of sterilized this compound eye drops.
References
- 1. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Enzymatic and nonenzymatic hydrolysis of D,L-dipivefrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abbviecontractmfg.com [abbviecontractmfg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Validation of a Radiosterilization Procedure for Sterilization of a Solid-State Ophthalmic Insert System | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. internationalfilterproducts.com [internationalfilterproducts.com]
- 12. Sterile Filtration Strategies [sigmaaldrich.com]
- 13. globalfilter.com [globalfilter.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biomedres.us [biomedres.us]
- 16. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Investigating Corneal Vascularization Associated with Long-Term Dipivefrin Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating corneal vascularization as a potential adverse effect of long-term Dipivefrin administration.
Frequently Asked Questions (FAQs)
Q1: Is corneal vascularization a recognized side effect of long-term this compound use?
A1: Yes, corneal vascularization has been reported as an ocular side effect of this compound use, although it is considered infrequent.[1][2] this compound is a prodrug of epinephrine, and prolonged use of topical epinephrine has been associated with various corneal changes.[3][4]
Q2: What is the proposed mechanism for this compound-induced corneal vascularization?
A2: this compound is converted to epinephrine in the eye.[5] Epinephrine is an adrenergic agonist that can stimulate α- and β-adrenergic receptors.[6] Research suggests that the activation of β2-adrenergic receptors (β2-AR) can promote corneal neovascularization, potentially through the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).
Q3: What are the expected challenges when studying this compound-induced corneal vascularization in animal models?
A3: A key challenge is the low incidence of this specific side effect, which may require long-term drug administration and sensitive detection methods to observe significant changes. Spontaneous corneal neovascularization in some animal models could be a confounding factor. Additionally, the inflammatory response to the experimental procedure itself (e.g., sutures) can induce vascularization, making it crucial to have appropriate control groups.
Q4: Are there alternative in vitro methods to study the pro-angiogenic potential of this compound?
A4: Yes, in vitro assays using human corneal epithelial cells (HCECs) or human umbilical vein endothelial cells (HUVECs) can be employed. These assays can assess the effect of this compound's active metabolite, epinephrine, on cell proliferation, migration, and tube formation, which are key events in angiogenesis. These models allow for the investigation of specific signaling pathways in a controlled environment.
Q5: What biomarkers are relevant for assessing this compound-induced corneal neovascularization?
A5: Key biomarkers to investigate include the expression levels of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), particularly MMP-1 and MMP-9, which are involved in the degradation of the extracellular matrix during angiogenesis.[7][8][9] Monitoring the expression of β2-adrenergic receptors in corneal tissue is also relevant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in corneal neovascularization between animals in the same treatment group. | Inconsistent surgical technique for inducing the initial insult (e.g., suture placement, alkali burn).Individual differences in animal inflammatory responses. | Standardize the surgical procedure meticulously.Increase the number of animals per group to improve statistical power.Ensure consistent drug dosage and administration frequency. |
| No significant difference in neovascularization between this compound-treated and control groups. | Insufficient duration of this compound treatment.Low drug concentration reaching the cornea.The chosen animal model is not sensitive enough. | Extend the duration of the experimental period.Confirm drug delivery and bioavailability in the cornea.Consider using a different model of corneal neovascularization induction that may be more sensitive to adrenergic stimulation. |
| Difficulty in quantifying corneal neovascularization accurately. | Subjective assessment methods.Poor quality of corneal images. | Utilize objective, quantitative methods like fluorescein angiography to measure the area and density of new blood vessels.[10][11][12][13]Optimize imaging protocols to ensure high-resolution and consistent images. |
| Contradictory results in in vitro angiogenesis assays (e.g., tube formation). | Cell culture contamination.Variability in cell lines (e.g., passage number).Inconsistent coating of culture plates with extracellular matrix. | Implement strict aseptic techniques.Use cells within a consistent and low passage number range.Ensure uniform coating of plates with Matrigel or collagen. |
Data Presentation
Table 1: Reported Ocular Adverse Events with this compound Use
| Adverse Event | Reported Frequency/Details |
| Corneal Vascularization | Reported, but infrequent.[1] A case report described corneal vascularization and opacification with long-term use.[2] |
| Injection (Redness) | 6.5% of patients[1][14] |
| Burning and Stinging | 6% of patients[1][14] |
| Follicular Conjunctivitis | Reported infrequently, but some long-term studies show a high incidence, with up to 40% classified as severe.[1] |
| Mydriasis (Pupil Dilation) | Reported infrequently.[1] |
| Allergic Reactions | Reported infrequently.[14] |
| Adrenochrome Deposits | Can occur in the conjunctiva and cornea with epinephrine therapy.[1][14] |
Note: The provided data is based on available clinical information and does not represent a comprehensive meta-analysis of all clinical trials. The incidence of corneal vascularization specifically is not well-quantified in large-scale studies.
Experimental Protocols
In Vivo Model: Suture-Induced Corneal Neovascularization in Rabbits to Assess this compound Effects
Objective: To evaluate the effect of long-term topical this compound administration on the extent of corneal neovascularization in a rabbit model.
Materials:
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New Zealand White rabbits (male, 2-3 kg)
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This compound hydrochloride ophthalmic solution (0.1%)
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Vehicle control (e.g., sterile saline)
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Anesthetic agents (e.g., ketamine/xylazine)
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Surgical microscope
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10-0 nylon sutures
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Slit-lamp biomicroscope with imaging capabilities
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Fluorescein sodium ophthalmic strips
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Image analysis software (e.g., ImageJ)
Procedure:
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Animal Acclimatization: Acclimatize rabbits to the laboratory environment for at least one week before the experiment.
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Anesthesia and Suture Placement: Anesthetize the rabbits. Under a surgical microscope, place three intrastromal 10-0 nylon sutures in the superior cornea of the right eye of each animal, approximately 1 mm from the limbus. The left eye will serve as an untreated control.
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Treatment Groups: Divide the animals into two groups:
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Group 1 (this compound): Receive one drop of 0.1% this compound ophthalmic solution in the sutured eye, twice daily for 8 weeks.
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Group 2 (Vehicle Control): Receive one drop of vehicle in the sutured eye, twice daily for 8 weeks.
-
-
Monitoring and Imaging:
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Perform weekly examinations using a slit-lamp biomicroscope to assess for signs of inflammation and neovascularization.
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At weeks 2, 4, 6, and 8, perform fluorescein angiography. Briefly anesthetize the animals and instill one drop of fluorescein solution. Capture images of the cornea at standardized time points after fluorescein administration.
-
-
Quantification of Neovascularization:
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Use image analysis software to measure the area of neovascularization on the fluorescein angiography images. This can be expressed as a percentage of the total corneal area.
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Measure the length and clock hours of vessel ingrowth.
-
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Histological Analysis (Optional): At the end of the study, euthanize the animals and enucleate the eyes. Process the corneas for histological staining (e.g., H&E, CD31) to visualize and quantify the new blood vessels.
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Statistical Analysis: Compare the extent of corneal neovascularization between the this compound and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Model: Endothelial Cell Tube Formation Assay
Objective: To determine the effect of epinephrine (the active metabolite of this compound) on the tube-forming ability of human umbilical vein endothelial cells (HUVECs).
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium (EGM-2)
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Basement membrane matrix (e.g., Matrigel)
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Epinephrine hydrochloride
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VEGF (positive control)
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Suramin (negative control)
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96-well culture plates
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Inverted microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium according to the supplier's instructions. Use cells between passages 3 and 6.
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
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Cell Seeding and Treatment:
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Harvest HUVECs and resuspend them in basal medium.
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Prepare different concentrations of epinephrine.
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Add 1.5 x 10^4 cells per well to the Matrigel-coated plate.
-
Add the various concentrations of epinephrine, VEGF (positive control), or suramin (negative control) to the respective wells. Include a vehicle-only control.
-
-
Incubation and Imaging: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation at regular intervals using an inverted microscope and capture images.
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Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
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Statistical Analysis: Compare the tube formation parameters between the different treatment groups and the control group using ANOVA followed by a post-hoc test.
Mandatory Visualizations
Caption: In vivo experimental workflow for studying this compound-induced corneal neovascularization.
References
- 1. drugs.com [drugs.com]
- 2. Corneal vascularization and opacification during long-term use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Corneal endothelial changes with long-term topical epinephrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Regulation of MMP-9 production by human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Therapeutic approaches for corneal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tvst.arvojournals.org [tvst.arvojournals.org]
- 13. mdpi.com [mdpi.com]
- 14. drugs.com [drugs.com]
minimizing side effects of Dipivefrin ophthalmic solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipivefrin ophthalmic solutions. The focus is on minimizing side effects during experimental use.
Troubleshooting Guides
Issue 1: High Incidence of Ocular Irritation (Burning, Stinging)
Problem: Your experimental subjects are exhibiting a high frequency of burning and stinging upon instillation of the this compound solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal pH of the Formulation | The pH of an ophthalmic solution can significantly impact comfort. The ideal pH is close to that of natural tears (around 7.4).[1] Measure the pH of your this compound solution. If it deviates significantly, adjust it using appropriate buffering agents (e.g., phosphate or citrate buffers) to a range of 6.5-7.8.[1] |
| Inappropriate Tonicity | Ophthalmic solutions that are not isotonic with tear fluid can cause irritation.[1] Measure the tonicity of your solution. Adjust the tonicity to be equivalent to 0.9% sodium chloride using a suitable agent like NaCl, potassium chloride, or glycerin.[1] |
| High Concentration of Preservatives | Certain preservatives, like benzalkonium chloride (BAK), are known to cause ocular surface toxicity and irritation.[2] If your formulation contains preservatives, consider reducing their concentration to the lowest effective level or exploring alternative, less irritating preservatives like polyquaternium-1 or stabilized oxychloro complex. For short-term experiments, using a sterile, preservative-free formulation is ideal. |
| High Drug Concentration | The concentration of this compound itself might be contributing to the irritation. While 0.1% is a common concentration, you could investigate if a lower concentration still achieves the desired therapeutic effect in your experimental model. |
Issue 2: Significant Conjunctival Hyperemia (Redness)
Problem: A noticeable and consistent redness of the conjunctiva is observed post-administration.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Vasodilation from Epinephrine | This compound is a prodrug of epinephrine, which has vasodilatory effects on conjunctival blood vessels, leading to redness.[3][4] This is an expected pharmacological effect. |
| Formulation-Induced Irritation | The hyperemia may be exacerbated by irritation from the formulation's excipients. Refer to the troubleshooting steps for ocular irritation (Issue 1) to optimize the pH, tonicity, and preservative content of your solution.[5] |
| Sustained-Release Formulation | To minimize peak concentration effects, consider incorporating viscosity-enhancing polymers to create a more sustained-release formulation.[5] This can lead to a more gradual conversion of this compound to epinephrine, potentially reducing the intensity of hyperemia. |
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of this compound ophthalmic solutions in pre-clinical and clinical studies?
A1: The most frequently reported local side effects include injection (redness), burning, and stinging.[6] Other reported side effects are follicular conjunctivitis, mydriasis (pupil dilation), blurred vision, and eye pruritus (itching).[6] Systemic side effects are less common due to the prodrug nature of this compound but can include tachycardia, arrhythmias, and hypertension.[6]
Q2: How can I quantitatively assess the irritation potential of my reformulated this compound solution?
A2: Several validated in vitro and ex vivo models can be used to assess ocular irritation, reducing the need for animal testing. The Bovine Corneal Opacity and Permeability (BCOP) test and the Isolated Chicken Eye (ICE) test are two such methods.[7][8][9][10][11][12][13] These tests measure changes in corneal opacity, permeability, and swelling as indicators of irritation.[7][8][11]
Q3: What formulation strategies can be employed to reduce the systemic absorption of this compound and its subsequent side effects?
A3: To reduce systemic absorption, you can increase the viscosity of the formulation.[5] This increases the precorneal residence time, allowing for more localized absorption and reducing the amount of drug that drains into the nasolacrimal duct and enters systemic circulation.[14] Viscosity-enhancing agents like hydroxypropyl methylcellulose (HPMC), carboxymethyl cellulose (CMC), hyaluronic acid, and carbomers can be used.[5] Additionally, nanoparticle-based delivery systems can encapsulate the drug, providing a controlled release and potentially reducing systemic exposure.
Q4: What is the mechanism of action of this compound and how does it relate to its side effects?
A4: this compound is a prodrug of epinephrine.[3][4] It is more lipophilic than epinephrine, allowing for better corneal penetration.[3] In the cornea, esterases hydrolyze this compound into its active form, epinephrine.[15] Epinephrine then stimulates α- and β-adrenergic receptors, which decreases aqueous humor production and increases its outflow, thus lowering intraocular pressure.[3][16] The side effects are primarily due to the adrenergic activity of the liberated epinephrine on ocular and, to a lesser extent, systemic tissues.
Quantitative Data on Side Effects
The following table summarizes the incidence of common local side effects associated with this compound 0.1% ophthalmic solution as reported in clinical studies.
| Side Effect | Incidence (%) | Reference |
| Injection (Hyperemia) | 6.5 | [6][17] |
| Burning | 6.0 | [6][17] |
| Stinging | 6.0 | [6][17] |
Experimental Protocols
Protocol 1: Reformulation of this compound Solution to Reduce Ocular Irritation
Objective: To prepare and evaluate a modified this compound ophthalmic solution with optimized pH, tonicity, and viscosity to minimize ocular irritation.
Methodology:
-
Preparation of Formulations:
-
Control Formulation (F0): 0.1% this compound HCl in a simple aqueous solution.
-
Test Formulation 1 (F1): 0.1% this compound HCl with pH adjusted to 7.4 using a phosphate buffer.
-
Test Formulation 2 (F2): 0.1% this compound HCl, pH 7.4, with tonicity adjusted to be equivalent to 0.9% NaCl using sodium chloride.
-
Test Formulation 3 (F3): 0.1% this compound HCl, pH 7.4, isotonic, with 0.5% Hydroxypropyl Methylcellulose (HPMC) as a viscosity enhancer.
-
-
Physicochemical Characterization:
-
Measure the pH of all formulations using a calibrated pH meter.
-
Measure the osmolality of all formulations using an osmometer.
-
Measure the viscosity of all formulations using a viscometer.
-
-
In Vitro Irritation Assessment (Bovine Corneal Opacity and Permeability - BCOP Assay):
-
Obtain fresh bovine corneas from a local abattoir and mount them in a specialized holder.
-
Apply 750 µL of each formulation (F0, F1, F2, F3) and positive/negative controls to the epithelial surface of the corneas for a defined exposure time (e.g., 10 minutes).[9]
-
Measure baseline and post-exposure corneal opacity using an opacitometer.[7][9]
-
Measure corneal permeability by applying a sodium fluorescein solution and quantifying its passage through the cornea spectrophotometrically.[7][9]
-
Calculate the in vitro irritation score (IVIS) for each formulation based on the opacity and permeability data.[12]
-
Protocol 2: Isolated Chicken Eye (ICE) Test for Ocular Irritation
Objective: To assess the ocular irritation potential of different this compound formulations using the ICE test.
Methodology:
-
Eye Preparation:
-
Obtain enucleated chicken eyes from a slaughterhouse.
-
Mount the eyes in a holder and equilibrate them.
-
-
Application of Formulations:
-
Apply a standardized amount (e.g., 30 µL) of each this compound formulation (F0, F1, F2, F3 from Protocol 1) to the cornea.[8] Use a negative control (saline) and a positive control (e.g., 10% NaOH).
-
-
Evaluation of Irritation Parameters:
-
Data Analysis:
-
Calculate an irritation score for each formulation based on the combined results of opacity, swelling, and fluorescein retention.
-
Visualizations
Signaling Pathway of this compound's Therapeutic Action
Caption: Mechanism of action of this compound in lowering intraocular pressure.
Experimental Workflow for Minimizing Ocular Irritation
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. Propine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enfo.hu [enfo.hu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Isolated Chicken Eye | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 12. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Systemic side effects of eye drops: a pharmacokinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipivefrine - Wikipedia [en.wikipedia.org]
- 17. drugs.com [drugs.com]
Validation & Comparative
A Comparative Analysis of Dipivefrin and Epinephrine for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dipivefrin and epinephrine, two sympathomimetic agents used in the management of elevated intraocular pressure (IOP), a key risk factor in glaucoma. We will delve into their mechanisms of action, comparative efficacy, and side effect profiles, supported by data from clinical studies.
Introduction
Epinephrine has been a longstanding treatment for glaucoma, but its use can be limited by poor corneal penetration and local side effects.[1][2] this compound, a prodrug of epinephrine, was developed to address these limitations.[2][3] By adding pivaloyl groups to the epinephrine molecule, its lipophilicity is significantly increased, enhancing its ability to cross the corneal barrier.[1][4][5] Once inside the eye, ocular enzymes, primarily esterases in the cornea, hydrolyze this compound into its active form, epinephrine.[5][6][7] This efficient delivery system allows for a lower concentration of the drug to be administered to achieve a therapeutic effect comparable to that of a higher concentration of epinephrine, often with improved tolerance.[1][4]
Mechanism of Action
Both this compound, through its conversion to epinephrine, and topically applied epinephrine lower intraocular pressure by a dual mechanism:
-
Increased Aqueous Humor Outflow: The primary mechanism is the enhancement of aqueous humor outflow through both the trabecular meshwork and the uveoscleral pathway.[6][8] This action is mediated through the stimulation of beta-2 adrenergic receptors, which leads to an increase in cyclic AMP (cAMP) in the trabecular meshwork.[3][9]
-
Decreased Aqueous Humor Production: Stimulation of alpha-adrenergic receptors in the ciliary body leads to vasoconstriction of ciliary blood vessels, which in turn reduces the production of aqueous humor.[2][6][10]
The key difference lies in the delivery and bioavailability of the active compound. This compound's enhanced lipophilicity allows it to penetrate the cornea approximately 17 times more readily than epinephrine.[1][11] This results in a more efficient delivery of epinephrine to its target receptors within the eye.[3][4]
Signaling Pathway
The signaling pathway for epinephrine's action on intraocular pressure involves the activation of adrenergic receptors. The following diagram illustrates the general mechanism.
Mechanism of Action of this compound and Epinephrine.
Comparative Efficacy
Clinical studies have demonstrated that 0.1% this compound is comparable in efficacy to 1% or 2% epinephrine in lowering IOP.[4][12]
| Parameter | 0.1% this compound | 2% Epinephrine | Study Details |
| Mean IOP Reduction | 20-24% | Statistically significant, though slightly more than this compound | Controlled and open-label studies with mean durations of 76 to 146 days.[4] |
| Mean IOP Reduction (%) | 18.6% | 21.0% | 3-month, randomized, double-masked study in 42 patients.[13] |
| Onset of Action | ~30 minutes | Not specified in snippets | Onset of action with one drop of this compound hydrochloride ophthalmic solution.[4] |
| Maximum Effect | ~1 hour | Not specified in snippets | Maximum effect seen at about one hour after treatment with this compound.[4] |
| Dosing Frequency | Twice daily | Twice daily | Standard dosing for both medications.[4][13] |
Experimental Protocols
While specific protocols vary between studies, a generalized methodology for a comparative clinical trial of this compound and epinephrine is outlined below.
Study Design:
A common design is a randomized, double-masked, parallel-group or crossover study.[13]
-
Participants: Patients with primary open-angle glaucoma or ocular hypertension.
-
Randomization: Patients are randomly assigned to receive either this compound or epinephrine ophthalmic solutions.
-
Masking (Blinding): Both the investigators and the patients are unaware of the treatment allocation to prevent bias.
-
Treatment Protocol:
-
Washout Period: In a crossover design, a washout period is implemented where patients receive no treatment to eliminate the effects of the first drug before starting the second.
-
Outcome Measures:
-
IOP Measurement: Intraocular pressure is typically measured using Goldmann applanation tonometry.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the mean IOP reduction and the incidence of side effects between the two treatment groups.
Generalized Experimental Workflow for a Comparative Study.
Side Effects and Tolerability
A significant advantage of this compound over epinephrine is its improved side effect profile.
| Side Effect | 0.1% this compound | 2% Epinephrine | Study Details |
| Burning and Stinging | Significantly lower incidence | Higher incidence | Randomized, double-masked study.[13] |
| Intolerance | 3% | 55% | Controlled studies in patients with a history of epinephrine intolerance.[4] |
| Systemic Side Effects | Fewer extraocular and systemic side effects | More frequent | General finding due to lower effective dose.[5] |
| Common Side Effects | Burning, stinging, eye irritation | Tachycardia, hypertension, arrhythmias (uncommon but possible) | General side effect profiles.[1] |
Systemic absorption of topically applied this compound and epinephrine is similar, ranging from 55% to 65% of the administered dose.[14] However, because a lower concentration of this compound is used to achieve a similar therapeutic effect, the systemic load of the active drug is lower, contributing to a better systemic side effect profile.
Conclusion
This compound represents a significant advancement in the topical treatment of elevated intraocular pressure compared to its parent compound, epinephrine. Its prodrug formulation allows for enhanced corneal penetration, enabling a lower administered dose to achieve comparable IOP reduction to a higher dose of epinephrine.[1][4][5] This increased efficiency translates to a more favorable side effect profile, with significantly less local irritation and a reduced potential for systemic adverse events.[4][13] For researchers and drug development professionals, the success of this compound underscores the value of prodrug strategies in optimizing the therapeutic index of ophthalmic medications.
References
- 1. Dipivefrine - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. [PDF] Site of ocular hydrolysis of a prodrug, this compound, and a comparison of its ocular metabolism with that of the parent compound, epinephrine. | Semantic Scholar [semanticscholar.org]
- 8. drugs.com [drugs.com]
- 9. Epinephrine increases facility of outflow and cyclic AMP content in the human eye in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces blood flow in the ciliary body in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic index of epinephrine and this compound with nasolacrimal occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Comparison of 0.1% dipivalyl epinephrine and 1% epinephrine in patients with glaucoma or ocular hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and epinephrine treatment of elevated intraocular pressure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic absorption of topical ocularly applied epinephrine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipivefrin and Pilocarpine on Visual Acuity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Dipivefrin and Pilocarpine on visual acuity, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct visual performance characteristics of these two ophthalmic agents.
Executive Summary
This compound, a prodrug of epinephrine, and Pilocarpine, a muscarinic receptor agonist, are both utilized in ophthalmology, primarily for their effects on intraocular pressure. However, their mechanisms of action lead to significantly different impacts on visual acuity and pupil diameter. This guide synthesizes findings from a key comparative study to elucidate these differences.
Experimental data reveals that this compound does not significantly alter high- or low-contrast LogMAR acuity. In contrast, Pilocarpine has been shown to adversely affect these measures of visual acuity.[1] Pilocarpine administration leads to a significant increase in LogMAR values, indicating a reduction in visual acuity, which is not observed with this compound.[1] Furthermore, this compound induces mydriasis (pupil dilation), while Pilocarpine causes miosis (pupil constriction).[1]
Data Presentation
The following tables summarize the quantitative data from a comparative study evaluating the effects of this compound and Pilocarpine on LogMAR visual acuity and pupil diameter.
Table 1: Effect on High-Contrast LogMAR Acuity
| Treatment | Baseline (T0) Mean LogMAR (SD) | 30 Minutes (T30) Mean LogMAR (SD) | Change from Baseline (P-value) |
| This compound 0.1% | - | - | No significant change |
| Pilocarpine 2% | - | 0.76 (0.30) | < 0.01 |
| Saline 0.9% | - | - | - |
Data sourced from a study on normal volunteers.[1] A higher LogMAR value indicates poorer visual acuity.
Table 2: Effect on Low-Contrast LogMAR Acuity
| Treatment | Baseline (T0) Mean LogMAR (SD) | 30 Minutes (T30) Mean LogMAR (SD) | Change from Baseline (P-value) |
| This compound 0.1% | - | - | No significant change |
| Pilocarpine 2% | - | 0.83 (0.11) | < 0.01 |
| Saline 0.9% | - | - | - |
Data sourced from a study on normal volunteers.[1] A higher LogMAR value indicates poorer visual acuity.
Table 3: Effect on Pupil Diameter
| Treatment | Baseline (T0) Mean Diameter in mm (SD) | 90 Minutes (T90) Mean Diameter in mm (SD) | Change from Baseline (P-value) |
| This compound 0.1% | 5.44 (0.79) | 6.19 (1.09) | = 0.01 (dilation) |
| Pilocarpine 2% | - | - | Significant miosis |
| Saline 0.9% | - | - | - |
Data sourced from a study on normal volunteers.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative study.
Measurement of Visual Acuity using LogMAR Charts
The assessment of visual acuity was conducted using high- and low-contrast LogMAR charts at a distance of 6 meters.[1] The LogMAR chart is considered the gold standard for visual acuity assessment.[2]
Protocol:
-
Patient Positioning: The subject is seated at a standardized distance of 4 or 6 meters from the LogMAR chart.[3]
-
Monocular Testing: One eye is occluded, and the subject is instructed to read the letters on the chart, starting from the largest letters at the top.
-
Scoring: Each letter read correctly is assigned a value of 0.02 LogMAR units.[2] The final visual acuity score is calculated based on the smallest line of letters the patient can read, with adjustments made for any letters missed on that line. A lower LogMAR score indicates better visual acuity.
-
Testing Conditions: The test is performed under standardized room lighting conditions. For the cited study, both high- and low-contrast charts were used to assess visual function under different conditions.[1]
Assessment of Visual Fields with Humphrey Visual Field Analyzer
The central visual field was evaluated using the Humphrey Visual Field Analyzer (HFA), specifically Program 30-2.[1]
Protocol:
-
Patient Setup: The patient is seated comfortably with their chin on the chin rest and forehead against the forehead rest. The eye not being tested is patched.
-
Fixation Monitoring: The patient is instructed to maintain fixation on a central target. The HFA monitors for fixation losses, and high rates of fixation loss can invalidate the test results.
-
Stimulus Presentation: The instrument presents light stimuli of varying intensity at different locations within the central 30 degrees of the visual field.
-
Patient Response: The patient presses a button each time they perceive a light stimulus.
-
Data Analysis: The HFA software analyzes the patient's responses to determine the threshold of light sensitivity at each tested point and compares it to an age-matched normative database. Global indices such as Mean Deviation (MD) and Pattern Standard Deviation (PSD) are calculated to quantify the overall visual field status.[1]
Measurement of Pupil Diameter via Infrared Pupillometry
Pupil diameter was recorded using infrared pupillometry.[1] This technique allows for accurate and objective measurement of pupil size in various lighting conditions.
Protocol:
-
Environment: The measurements are taken in a controlled environment with standardized lighting to avoid confounding effects of ambient light.
-
Instrumentation: An infrared pupillometer, which uses an infrared camera to capture images of the pupil, is used. This method provides high-speed and accurate measurements.
-
Procedure: The device is positioned in front of the subject's eye. The infrared illuminator illuminates the eye, and the camera captures a high-contrast image of the pupil.
-
Data Acquisition: The software of the pupillometer automatically detects the pupil margin and calculates the diameter in millimeters. Measurements are recorded at baseline and at specified time points after drug instillation.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and Pilocarpine and the workflow of the comparative study.
Caption: Signaling Pathway of this compound.
Caption: Signaling Pathway of Pilocarpine.
Caption: Experimental Workflow of the Comparative Study.
References
A Comparative Guide to the Long-Term Stability of Dipivefrin Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of dipivefrin ophthalmic solutions with other commonly used treatments for open-angle glaucoma, namely latanoprost and timolol maleate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the critical stability attributes of these ophthalmic products.
Product Performance Comparison
This compound, a prodrug of epinephrine, is formulated as an ophthalmic solution to reduce intraocular pressure.[1][2][3] Its stability is paramount to ensure consistent therapeutic efficacy and patient safety throughout its shelf life. This section compares the known stability characteristics of this compound with those of latanoprost, a prostaglandin analog, and timolol maleate, a beta-adrenergic blocker.
Formulation and Excipients
The stability of an ophthalmic solution is significantly influenced by its formulation. A typical commercial formulation for a 0.1% this compound hydrochloride ophthalmic solution includes several key excipients to maintain its quality.
Table 1: Comparison of Typical Formulations
| Component | This compound HCl 0.1% Solution (e.g., Propine®) | Latanoprost 0.005% Solution | Timolol Maleate 0.5% Solution |
| Active Ingredient | This compound Hydrochloride | Latanoprost | Timolol Maleate |
| Preservative | Benzalkonium Chloride (0.005%)[1][2] | Benzalkonium Chloride | Benzalkonium Chloride |
| Chelating Agent | Edetate Disodium[1][2] | - | - |
| Tonicity Agent | Sodium Chloride[1][2] | Sodium Chloride, Sodium Dihydrogen Phosphate Monohydrate, Disodium Phosphate Anhydrous | Monobasic Sodium Phosphate Monohydrate, Dibasic Sodium Phosphate Dihydrate |
| pH Adjuster | Hydrochloric Acid and/or Sodium Hydroxide[1] | Hydrochloric Acid and/or Sodium Hydroxide | Hydrochloric Acid and/or Sodium Hydroxide |
| pH Range | 2.5 - 3.5[1] | ~6.7 | ~6.5 - 7.5 |
| Vehicle | Purified Water[1][2] | Water for Injections | Water for Injection |
Long-Term Stability Data Summary
While specific, publicly available long-term stability data for commercial this compound ophthalmic solutions is limited, inferences can be drawn from the stability of its active metabolite, epinephrine, and general knowledge of its chemical properties.
Table 2: Long-Term Stability Profile Comparison
| Parameter | This compound Ophthalmic Solution | Latanoprost Ophthalmic Solution | Timolol Maleate Ophthalmic Solution |
| Primary Degradation Pathway | Hydrolysis to epinephrine.[1] | Oxidation, Hydrolysis | Hydrolysis |
| Storage Conditions (Unopened) | Store in tight, light-resistant containers.[2] Room temperature, away from heat, moisture, and direct light. Keep from freezing.[4] | Refrigerated (2-8°C).[5] | Room temperature. |
| Storage Conditions (Opened) | Room temperature. | Can be stored at room temperature (up to 25°C) for up to 6 weeks.[5] | Room temperature. |
| Known Instabilities | Susceptible to hydrolysis. As a prodrug of epinephrine, it is also sensitive to light and oxidation. | Sensitive to temperature and light.[1] | Generally stable, but can be susceptible to pH changes and light. |
| Reported Stability | The USP monograph allows for a content of 90.0% to 115.0% of the labeled amount of this compound hydrochloride.[6] | Studies have shown that latanoprost solution remains stable for 4-6 weeks after opening when stored at room temperature.[7] 94% of tested bottles had concentrations within 90% to 110% of the labeled amount after this period.[7] | Generally considered stable with a long shelf life when stored as directed. |
Experimental Protocols
To ensure the stability of this compound ophthalmic solutions, a robust stability-indicating analytical method is crucial. The following protocols outline a comprehensive approach to assessing the long-term stability of these products.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products, primarily epinephrine.
Objective: To develop and validate an HPLC method capable of accurately measuring the concentration of this compound and its degradation products in the ophthalmic solution over time.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength appropriate for both this compound and epinephrine (e.g., 280 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Base Hydrolysis: 0.1 N NaOH at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for a specified period.
-
Thermal Degradation: The drug product is stored at an elevated temperature (e.g., 60°C) for a specified period.
-
Photostability: The drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Procedure:
-
Prepare samples of the this compound ophthalmic solution.
-
Expose the samples to the stress conditions outlined above.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Identify and quantify the degradation products. The primary expected degradation product is epinephrine.
Long-Term Stability Study Protocol
This protocol is designed to evaluate the stability of the this compound ophthalmic solution under recommended storage conditions over its proposed shelf life.
Study Design:
-
Batches: At least three primary batches of the final drug product should be included in the study.
-
Container Closure System: The product should be stored in the container closure system intended for marketing.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests:
-
Assay of this compound hydrochloride
-
Quantification of degradation products (especially epinephrine)
-
Appearance (clarity, color)
-
pH
-
Particulate matter
-
Preservative content (e.g., benzalkonium chloride)
-
Sterility
-
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound to epinephrine.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for a long-term stability study of ophthalmic solutions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. Articles [globalrx.com]
- 7. Concentration of latanoprost ophthalmic solution after 4 to 6 weeks' use in an eye clinic setting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipivefrin and Timolol in the Management of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glaucoma management, the reduction of intraocular pressure (IOP) remains a cornerstone of therapy. Among the pharmacological agents utilized, the prodrug Dipivefrin and the beta-blocker timolol have long been subjects of clinical investigation. This guide provides an objective comparison of their performance, drawing upon available clinical data, to inform research and development in ophthalmology. While direct head-to-head monotherapy trials are not abundantly represented in recent literature, extensive data exists on their concomitant and adjunctive use, offering valuable insights into their clinical utility.
Data Presentation: Efficacy in IOP Reduction
The majority of available clinical studies evaluate the efficacy of this compound as an adjunctive therapy to timolol. The data consistently demonstrates that the addition of this compound to a timolol regimen results in a statistically significant, albeit modest, further reduction in IOP.
| Treatment Regimen | Mean Additional IOP Reduction (mmHg) | Patient Population | Study Design |
| Timolol 0.5% + this compound 0.1% (administered 10 minutes apart) | Small but statistically significant | 18 patients with primary open-angle glaucoma | Prospective, randomized, single-masked, cross-over[1] |
| Timolol 0.5% + this compound 0.1% (administered 4 hours apart) | Not statistically different from 10-minute interval | 18 patients with primary open-angle glaucoma | Prospective, randomized, single-masked, cross-over[1] |
| Timolol (0.25%) + this compound (0.1%) | Statistically more significant reduction than timolol alone | 13 patients with ocular hypertension or open-angle glaucoma | Comparative study over 6, 9, and 12 weeks[2] |
| Timolol (0.1%) + this compound (0.25%) | Statistically more significant reduction than either drug alone | 14 patients with ocular hypertension or open-angle glaucoma | Short-term study[2] |
Experimental Protocols
The methodologies employed in clinical trials assessing the combined efficacy of this compound and timolol generally follow a structured approach to ensure the reliability of the findings.
Study Design from a Representative Adjunctive Therapy Trial[1]
A prospective, randomized, single-masked, cross-over study design is often utilized.
-
Patient Population: Patients diagnosed with primary open-angle glaucoma are recruited for the study.
-
Treatment Arms:
-
Regimen 1: Timolol 0.5% administered twice daily.
-
Regimen 2: Timolol 0.5% plus this compound 0.1% administered twice daily, with a 10-minute interval between instillations.
-
Regimen 3: Timolol 0.5% plus this compound 0.1% administered twice daily, with a four-hour interval between instillations.
-
-
Treatment Period: Each patient receives each treatment regimen for a period of one month.
-
Statistical Analysis: Statistical methods are employed to compare the mean decrease in intraocular pressure between the different treatment regimens.
Mandatory Visualizations
Experimental Workflow: Adjunctive Therapy Trial
Caption: Experimental workflow of a cross-over clinical trial.
Signaling Pathways of this compound and Timolol
Caption: Signaling pathways for this compound and timolol.
Concluding Remarks
The available evidence suggests that this compound serves as a useful adjunctive agent to timolol in the management of glaucoma, providing an additional reduction in intraocular pressure. While the hypotensive effect of timolol is primarily achieved through the reduction of aqueous humor production, this compound, a prodrug of epinephrine, is thought to lower IOP by increasing aqueous outflow. This complementary mechanism of action provides a rationale for their combined use. Further head-to-head clinical trials comparing the monotherapeutic efficacy and long-term safety profiles of modern formulations of these and other IOP-lowering agents are warranted to continue refining therapeutic strategies for glaucoma.
References
Navigating Stability: A Comparative Guide to Validating a Stability-Indicating HPLC Method for Dipivefrin
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical products is a critical aspect of regulatory compliance and patient safety. This guide provides a comprehensive comparison of the analytical methodologies used to validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the ophthalmic drug, Dipivefrin. We will delve into the experimental protocols, present comparative data, and visualize the essential workflows and degradation pathways.
This compound, a prodrug of epinephrine, is used in the treatment of open-angle glaucoma. Its stability is a key factor in its therapeutic efficacy and safety. A stability-indicating analytical method is crucial as it can accurately quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate the drug substance from its degradation products, impurities, and excipients.
The Gold Standard: Stability-Indicating HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the stability testing of pharmaceuticals due to its high resolution, sensitivity, and specificity. A validated stability-indicating HPLC method provides the assurance that the analytical procedure is fit for its intended purpose.
Experimental Protocol for a Stability-Indicating HPLC Method
While a specific, publicly available validated method for this compound is not detailed in the literature, a typical stability-indicating HPLC method for an ophthalmic solution would be developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines. The following protocol is a representative example based on methods for similar ophthalmic drugs.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffer solution (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV detector at a specific wavelength (e.g., 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Method Validation Parameters:
The validation of a stability-indicating HPLC method involves the evaluation of several parameters to ensure its reliability. The typical acceptance criteria for these parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from all potential degradation products and excipients. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between the concentration and the detector response should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. It is typically assessed by recovery studies at different concentration levels, with recovery values between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%. - Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory over different days, with different analysts, or with different equipment. The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). |
Forced Degradation Studies: Unveiling the Degradation Pathway
Forced degradation studies are a critical component of validating a stability-indicating method. These studies involve subjecting the drug substance to stress conditions that are more severe than the accelerated stability testing conditions to generate degradation products. This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method.
Typical Forced Degradation Conditions:
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for a specified duration |
The results from these studies are used to confirm that the HPLC method can separate this compound from all its degradation products, thus proving its stability-indicating nature.
Visualizing the Process: Workflows and Pathways
To better understand the logical flow of validating a stability-indicating HPLC method and the potential degradation of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the validation of a stability-indicating HPLC method.
Assessing the Corneal Toxicity of Dipivefrin Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corneal toxicity associated with Dipivefrin formulations, referencing available experimental data and outlining relevant testing methodologies. This compound, a prodrug of epinephrine, is utilized in the management of open-angle glaucoma. Its conversion to epinephrine within the eye enhances its corneal penetration. However, this biotransformation and the formulation's components can contribute to ocular surface toxicity.[1][2] This document aims to equip researchers with the necessary information to evaluate and compare the corneal safety profiles of different this compound formulations and their alternatives.
Comparative Analysis of Corneal Toxicity
The corneal toxicity of ophthalmic solutions is a critical consideration in drug development. In vitro studies have provided quantitative data on the cytotoxic effects of this compound and other glaucoma medications on human corneal epithelial cells.
One key study evaluated the cytotoxicity of various ophthalmic drugs using an immortalized human corneal epithelial cell line. The results indicated a cytotoxic ranking where this compound was found to be more cytotoxic than Timolol, which in turn was more cytotoxic than Pilocarpine.[3][4] The study established that at a concentration of 2.8 mM (0.1%), this compound was well-tolerated in short-term exposure but could lead to abnormal proliferation of epithelial cells with long-term use.[3] Furthermore, cell viability dropped below 50% after a one-hour exposure to a 2.8 mM concentration of this compound.[3]
The presence of preservatives, particularly benzalkonium chloride (BAK), significantly impacts the corneal toxicity of ophthalmic formulations. Research has consistently shown that BAK is cytotoxic to corneal epithelial cells.[3][5][6] In vitro studies have demonstrated that even at low concentrations (0.005%), BAK can lead to significant cell toxicity with prolonged exposure.[3] This suggests that preservative-free formulations or those with alternative, less toxic preservatives would likely exhibit a more favorable corneal safety profile. While direct comparative studies on different this compound formulations are limited, a study on a niosomal gel formulation of this compound hydrochloride found it to be non-irritant in the Draize test, suggesting that novel delivery systems can mitigate ocular irritation.[7]
| Drug/Formulation Component | Test System | Key Findings | Reference |
| This compound | Immortalized Human Corneal Epithelial Cells (MTT & Propidium Iodide Assays) | More cytotoxic than Timolol and Pilocarpine. Cell viability <50% after 1hr exposure at 2.8 mM (0.1%). | [3][4] |
| Timolol | Immortalized Human Corneal Epithelial Cells (MTT & Propidium Iodide Assays) | Less cytotoxic than this compound. | [3][4] |
| Pilocarpine | Immortalized Human Corneal Epithelial Cells (MTT & Propidium Iodide Assays) | Less cytotoxic than this compound and Timolol. | [3][4] |
| Benzalkonium Chloride (BAK) 0.005% | Immortalized Human Corneal Epithelial Cells | Mild toxicity at 5 min, significant toxicity with longer exposure. | [3] |
| Niosomal Gel with this compound HCl | Rabbit Eye (Draize Test) | No signs of redness, inflammation, swelling, or increased tear production. | [7] |
Experimental Protocols for Assessing Corneal Toxicity
A comprehensive evaluation of corneal toxicity involves a combination of in vitro, ex vivo, and in vivo experimental models.
In Vitro Corneal Toxicity Assays
These assays utilize cultured corneal cells to provide a rapid and ethical screening of potential toxicity.
-
Cell Viability Assays (e.g., MTT, Propidium Iodide):
-
Principle: The MTT assay measures the metabolic activity of cells, which is indicative of their viability. The propidium iodide assay identifies cells with compromised membrane integrity (non-viable cells).
-
Methodology:
-
Human corneal epithelial cells (e.g., HCE-2 cell line) are cultured in multi-well plates.
-
The cells are exposed to various concentrations of the test formulation for different durations.
-
For the MTT assay, the MTT reagent is added, and the resulting formazan product is measured spectrophotometrically.
-
For the propidium iodide assay, the dye is added, and fluorescently labeled non-viable cells are quantified using a fluorescence microscope or plate reader.
-
-
Endpoint: Percentage of cell viability compared to a control group.
-
Ex Vivo Corneal Toxicity Models
These models use isolated animal corneas to assess toxicity in a more complex tissue environment.
-
Bovine Corneal Opacity and Permeability (BCOP) Assay:
-
Principle: This assay measures changes in corneal opacity and permeability to fluorescein as indicators of corneal damage.
-
Methodology:
-
Freshly isolated bovine corneas are mounted in a specialized holder.
-
The test formulation is applied to the epithelial surface for a defined period.
-
Corneal opacity is measured using an opacitometer before and after exposure.
-
Corneal permeability is assessed by measuring the amount of fluorescein that passes through the cornea.
-
-
Endpoint: In Vitro Irritancy Score (IVIS) calculated from opacity and permeability measurements.
-
In Vivo Corneal Toxicity Studies
These studies are conducted in living animals to evaluate the complete biological response to a test substance.
-
Draize Eye Irritation Test:
-
Principle: This test, though controversial due to animal welfare concerns, has historically been used to assess the ocular irritation potential of substances.
-
Methodology:
-
A small amount of the test substance is instilled into the conjunctival sac of one eye of a conscious rabbit.
-
The other eye serves as a control.
-
The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity, and iris lesions) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
-
Endpoint: A numerical score based on the severity of the observed ocular lesions.
-
Signaling Pathways in Corneal Toxicity
The corneal toxicity of this compound is likely mediated by the pharmacological actions of its active metabolite, epinephrine, on corneal cells. The following diagrams illustrate a general experimental workflow for assessing corneal toxicity and a hypothesized signaling pathway for this compound-induced corneal effects.
Caption: A general workflow for assessing the corneal toxicity of ophthalmic formulations.
Caption: A hypothesized signaling pathway for this compound's effects on the cornea.
Conclusion
The available evidence suggests that this compound has a higher intrinsic cytotoxicity to corneal epithelial cells compared to other glaucoma medications like Timolol and Pilocarpine. The corneal toxicity of this compound formulations is significantly influenced by the presence of preservatives such as BAK. Therefore, the development of preservative-free formulations or the use of novel drug delivery systems, such as niosomal gels, holds promise for improving the corneal safety profile of this compound. Further research directly comparing the corneal toxicity of different this compound formulations is warranted to provide a more definitive guidance for clinicians and drug developers. The investigation of specific signaling pathways, including adrenergic receptor-mediated effects on ERK and TGF-β signaling, as well as the induction of oxidative stress and apoptosis, will be crucial for a deeper understanding of the mechanisms of this compound-induced corneal toxicity and for the design of safer and more effective glaucoma therapies.
References
- 1. This compound: current concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H29NO5 | CID 3105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of Cytotoxicity of Various Ophthalmic Drugs, Eye Drop Excipients and Cyclodextrins in an Immortalized Human Corneal Epithelial Cell Line - ProQuest [proquest.com]
- 4. Evaluation of cytotoxicity of various ophthalmic drugs, eye drop excipients and cyclodextrins in an immortalized human corneal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aboonline.org.br [aboonline.org.br]
- 6. Comparison of the clinical efficacy of preserved and preservative-free hydroxypropyl methylcellulose-dextran-containing eyedrops | Journal of Optometry [journalofoptometry.org]
- 7. neuroquantology.com [neuroquantology.com]
A Comparative Analysis of Dipivefrin and Pilocarpine in Glaucoma Management: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dipivefrin and pilocarpine, two established glaucoma medications. It delves into their interactive effects, supported by available clinical data, detailed experimental protocols, and visualizations of their molecular mechanisms.
This compound, a prodrug of epinephrine, and pilocarpine, a muscarinic receptor agonist, have distinct mechanisms for reducing intraocular pressure (IOP). Understanding their individual and combined effects is crucial for developing novel and more effective glaucoma therapies. While combination therapy has been explored, this guide synthesizes the available, albeit somewhat dated, clinical findings to offer a comparative perspective.
Quantitative Data on Intraocular Pressure Reduction
The following table summarizes the IOP-lowering effects of this compound and pilocarpine, both as monotherapies and in combination. It is important to note that the data is compiled from different studies with varying methodologies, patient populations, and treatment regimens.
| Treatment Regimen | Baseline IOP (mmHg) | IOP Reduction (%) | Final IOP (mmHg) | Study Population | Citation |
| This compound 0.1% | Not Specified | 18.6% | Not Specified | 42 patients with primary open-angle glaucoma or ocular hypertension | [1] |
| Pilocarpine 2% (adjunct to PGA) | 18.2 ± 0.5 | ~6% | 17.1 ± 0.4 | 27 patients with ocular hypertension or open-angle glaucoma on stable PGA monotherapy | [2][3] |
| Pilocarpine 2% (adjunct to maximal medication) | 25.0 ± 2.1 | 24% | 19.0 ± 1.73 | 19 patients (31 eyes) with uncontrolled primary open-angle glaucoma on a mean of 4 anti-glaucoma medications | [3] |
| This compound-Pilocarpine Combination | Not Specified | Efficacy demonstrated, but specific quantitative data not provided in the abstract. | Not Specified | 71 glaucoma patients | [4] |
| Guanethidine/Dipivefrin + Pilocarpine 2% | Not Specified | "Marked additional lowering of pressure" when pilocarpine was added. | Not Specified | 30 patients with ocular hypertension or open-angle glaucoma | [5] |
| Pilocarpine 2% + Guanethidine/Dipivefrin | Not Specified | "Much more pronounced" reduction in IOP when guanethidine/dipivefrin was added. | Not Specified | 30 patients with ocular hypertension or open-angle glaucoma | [5] |
Note: The studies on the combination of this compound and pilocarpine suggest a synergistic or additive effect, but the abstracts lack specific quantitative data on the percentage of IOP reduction for the combination therapy compared to monotherapy.
Experimental Protocols
The following is a generalized experimental protocol for a clinical trial designed to compare the effects of this compound, pilocarpine, and their combination on IOP, based on methodologies from the reviewed literature.
Study Design: A randomized, double-masked, crossover clinical trial.
Participants: A cohort of patients with primary open-angle glaucoma or ocular hypertension, with a baseline IOP within a predefined range.
Inclusion Criteria:
-
Age 40-75 years.
-
Diagnosed with primary open-angle glaucoma or ocular hypertension.
-
Baseline IOP of 22-36 mmHg in at least one eye after a washout period of all IOP-lowering medications.
-
Best-corrected visual acuity of 20/40 or better.
Exclusion Criteria:
-
History of intraocular surgery.
-
Secondary glaucoma.
-
Contraindications to either this compound or pilocarpine.
-
Use of any systemic medication known to affect IOP.
Treatment Protocol:
-
Washout Period: All participants undergo a 4-week washout period of any existing glaucoma medications.
-
Randomization: Participants are randomly assigned to one of three treatment groups:
-
Group A: this compound 0.1% ophthalmic solution, one drop twice daily.
-
Group B: Pilocarpine 2% ophthalmic solution, one drop three times daily.
-
Group C: Combination therapy with this compound 0.1% twice daily and Pilocarpine 2% three times daily.
-
-
Treatment Period: Each treatment period lasts for 4 weeks.
-
Crossover: After a 4-week washout period following the first treatment, participants are crossed over to the next treatment arm until all participants have received all three treatments.
Outcome Measures:
-
Primary Outcome: Mean change in IOP from baseline at the end of each treatment period, measured by Goldmann applanation tonometry.
-
Secondary Outcomes:
-
Aqueous humor outflow facility measured by tonography.
-
Pupil diameter.
-
Visual acuity and visual field assessment.
-
Incidence of adverse events (e.g., burning, stinging, blurred vision).
-
Data Analysis: Statistical analysis would be performed using appropriate tests (e.g., ANOVA, t-tests) to compare the mean IOP reduction and other outcome measures between the three treatment groups.
Signaling Pathways
The following diagrams illustrate the signaling pathways through which this compound (epinephrine) and pilocarpine exert their effects on aqueous humor dynamics.
References
- 1. Intraocular pressure reduction during treatment with pilocarpine and systemic propranolol. A comparative double-masked study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. [Guanethidine/dipivefrin and pilocarpine in the treatment of increased intraocular pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Treatment of glaucoma with a pilocarpine-dipivefrin combination (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipivefrin's Effect on Pupil Diameter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mydriatic (pupil-dilating) effects of Dipivefrin hydrochloride 0.1% with other commonly used ophthalmic agents. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in evaluating its performance.
Executive Summary
Data Presentation: Quantitative Comparison of Mydriatic Agents
The following table summarizes the quantitative data on the effect of this compound and other agents on pupil diameter, as reported in various clinical studies.
| Drug (Concentration) | Baseline Pupil Diameter (mm, Mean ± SD) | Post-instillation Pupil Diameter (mm, Mean ± SD) | Change in Pupil Diameter (mm) | Time to Max Effect | Study Population | Citation |
| This compound (0.1%) | 5.44 ± 0.79 | 6.19 ± 1.09 | +0.75 | 90 minutes | 12 normal volunteers (20-26 years) | [1] |
| Phenylephrine (2.5%) + Tropicamide (1%) | 4.45 ± 1.0 | 7.17 ± 1.04 | +2.72 | Not Specified | 271 patients | [2] |
| Phenylephrine (10%) + Tropicamide (1%) | 4.43 ± 1.13 | 7.58 ± 0.96 | +3.15 | Not Specified | 293 patients | [2] |
| Tropicamide (1%) | Not Specified | Not Specified | 0.18 mm/minute (velocity) | 10 minutes (for velocity measurement) | 28 patients | [3] |
| Phenylephrine (2.5%) | Not Specified | Not Specified | 0.09 mm/minute (velocity) | 10 minutes (for velocity measurement) | 28 patients | [3] |
| Pilocarpine (2%) | 5.44 ± 0.79 | Significant Miosis (constriction) | Negative | Not Specified | 12 normal volunteers (20-26 years) | [1] |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, providing a framework for the clinical assessment of drug-induced changes in pupil diameter.
Study Design: A randomized, double-masked, cross-over study.[1]
Participants: Twelve healthy volunteers aged between 20 and 26 years with no ophthalmological abnormalities.[1]
Procedure:
-
Baseline Measurement (T0): At the initial visit, baseline pupil diameter is measured using infrared pupillometry. High- and low-contrast LogMAR acuity are also recorded.[1]
-
Drug Instillation: A single drop of the test agent (e.g., 0.1% this compound, 2% pilocarpine, or 0.9% saline as a control) is randomly instilled into one eye of the participant. The first visit always involves saline instillation to account for any learning effects in subsequent tests.[1]
-
Post-Instillation Measurements: Pupil diameter and LogMAR acuity are recorded at regular intervals up to 90 minutes (T90) following the instillation of the eye drops.[1]
-
Visual Field Analysis: A program such as the 30-2 of the Humphrey Visual Field Analyzer (HFA) is run at baseline (T0) and at 60 minutes post-instillation (T60) to assess any changes in the visual field.[1]
-
Cross-Over: On subsequent visits, the other test agents are instilled in a randomized order, allowing each participant to serve as their own control.[1]
Measurement Technique:
-
Pupil Diameter: Measured using a non-invasive infrared pupillometer to ensure accuracy in various lighting conditions.
-
Visual Acuity: Assessed using high- and low-contrast LogMAR charts at a standardized distance.
Mandatory Visualizations
Signaling Pathways in Pupillary Control
The diameter of the pupil is regulated by the antagonistic actions of the iris sphincter (constrictor) and dilator muscles, which are controlled by the parasympathetic and sympathetic nervous systems, respectively.
Caption: Signaling pathways for drug-induced mydriasis and miosis.
Experimental Workflow for Comparative Pupillometry
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of different ophthalmic agents on pupil diameter.
Caption: Experimental workflow for a comparative pupillometry study.
References
- 1. Effects of this compound and pilocarpine on pupil diameter, automated perimetry and LogMAR acuity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized double-blind study of phenylephrine 2.5% vs 10% on pupillary dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Dipivefrin for the Treatment of Open-Angle Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the safety and efficacy of dipivefrin in the management of open-angle glaucoma. It offers a comparative analysis with other established treatments, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Executive Summary
This compound, a prodrug of epinephrine, has demonstrated efficacy in lowering intraocular pressure (IOP) in patients with open-angle glaucoma. Its mechanism of action, which involves conversion to the active compound epinephrine within the eye, offers a targeted therapeutic approach. Clinical data indicates that this compound can achieve a mean IOP reduction of 20% to 24%. While generally well-tolerated, its side effect profile and efficacy are important considerations when compared to other therapeutic classes, such as beta-blockers, prostaglandin analogs, and miotics. This guide will delve into a direct comparison of this compound with timolol, latanoprost, and pilocarpine.
Mechanism of Action: this compound Signaling Pathway
This compound is a lipophilic ester of epinephrine. This structural modification enhances its corneal penetration. Once inside the eye, esterases hydrolyze this compound into its active form, epinephrine. Epinephrine then stimulates both alpha and beta-adrenergic receptors, leading to a dual mechanism of IOP reduction: decreased aqueous humor production and increased aqueous humor outflow through the trabecular meshwork.
Efficacy Comparison
The following table summarizes the intraocular pressure (IOP) lowering efficacy of this compound compared to other common treatments for open-angle glaucoma. Data is derived from various clinical trials.
| Drug | Dosage | Mean IOP Reduction (%) | Key Clinical Trial Findings |
| This compound | 0.1% twice daily | 20-24%[1] | In a three-month, randomized, double-masked study with 42 patients, 0.1% this compound twice daily produced a mean IOP reduction of 18.6%.[2] |
| Timolol | 0.5% twice daily | 20-30% | A single application of 0.25% L-timolol resulted in a 32% reduction in IOP after four hours.[3] In a meta-analysis, fixed-combination drugs with timolol showed mean diurnal IOP reductions ranging from 28.1% to 34.9%.[4][5][6][7] |
| Latanoprost | 0.005% once daily | 25-35% | A meta-analysis of three studies showed a mean diurnal IOP reduction of 7.7 mmHg with latanoprost after 6 months.[8] Another study reported mean IOP reductions of 8.6 mmHg.[8] |
| Pilocarpine | 2% three to four times daily | 15-25% | When added to prostaglandin analog therapy, pilocarpine 2% administered four times daily significantly reduced mean diurnal IOP from 18.2 mmHg to 17.1 mmHg.[9] |
Safety and Tolerability Comparison
This table outlines the common and serious adverse effects associated with this compound and its alternatives.
| Drug | Common Side Effects | Serious/Less Common Side Effects |
| This compound | Burning, stinging, conjunctival hyperemia, headache.[10][11] | Tachycardia, arrhythmias, hypertension, allergic reactions.[12][13][14] |
| Timolol | Burning, stinging, dry eyes, blurred vision.[15] | Bradycardia, bronchospasm, masking of hypoglycemia symptoms, heart failure.[15] |
| Latanoprost | Foreign body sensation, stinging, eye redness, blurred vision, itching, burning, darkening of eye color.[16] | Iris pigmentation changes, eyelid skin darkening, eyelash changes, intraocular inflammation (iritis/uveitis), macular edema.[17][18] |
| Pilocarpine | Blurred vision, headache, eye pain, sweating, nausea.[19][20] | Retinal detachment, bronchospasm, bradycardia.[21][22] |
Experimental Protocols
Pivotal Clinical Trial Workflow for Efficacy and Safety Assessment
The following diagram illustrates a typical workflow for a randomized controlled clinical trial evaluating a new treatment for open-angle glaucoma against a standard therapy.
Methodology of a Representative Comparative Study: this compound vs. Epinephrine
A randomized, double-masked, comparative study was conducted over three months with 42 patients diagnosed with primary open-angle glaucoma or ocular hypertension.[2]
-
Patient Population: 42 patients with primary open-angle glaucoma or ocular hypertension.
-
Study Design: Randomized, double-masked, fellow-eye comparison.
-
Intervention:
-
Primary Outcome Measures:
-
Percentage reduction in intraocular pressure.
-
Increase in outflow facility.
-
-
Secondary Outcome Measures:
-
Pupil diameter.
-
Incidence of burning and stinging after instillation.
-
-
Statistical Analysis: Analysis of variance was used to compare the effects of the two treatments.
Conclusion
This compound is an effective medication for lowering IOP in patients with open-angle glaucoma, with an efficacy comparable to other established treatments. Its primary advantage lies in its prodrug nature, which enhances corneal penetration and may reduce the incidence of local side effects like burning and stinging compared to epinephrine. However, the choice of treatment should be individualized based on the patient's specific clinical profile, including baseline IOP, target IOP, and potential contraindications to other classes of medication. Newer agents like prostaglandin analogs may offer greater IOP reduction with once-daily dosing, which can improve patient adherence. Beta-blockers remain a cornerstone of therapy, though systemic side effects can be a concern. Miotics like pilocarpine are generally reserved for specific indications due to their side effect profile. Further long-term studies are warranted to fully establish the place of this compound in the evolving landscape of glaucoma management.
References
- 1. drugs.com [drugs.com]
- 2. This compound and epinephrine treatment of elevated intraocular pressure: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the effects of four concentrations of D-timolol, 0.25% L-timolol, and placebo on intraocular pressure on patients with raised intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraocular Pressure-Lowering Effects of Commonly Used Fixed-Combination Drugs with Timolol: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Diurnal and Nocturnal Effects of Pilocarpine on Intraocular Pressure in Patients Receiving Prostaglandin Analog Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Propine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. This compound (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. drugs.com [drugs.com]
- 14. What are the side effects of this compound Hydrochloride? [synapse.patsnap.com]
- 15. 5 Timolol Side Effects You Should Know About - GoodRx [goodrx.com]
- 16. Latanoprost Eye Drops: Uses, Side Effects, Dosage, and More [healthline.com]
- 17. Xalatan (Latanoprost Ophthalmic): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. Latanoprost (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. ophthalmology360.com [ophthalmology360.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Pilocarpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pilocarpine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
In Vivo Comparison of Dipivefrin Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of different delivery systems for Dipivefrin, a prodrug of epinephrine used in the management of glaucoma. This document summarizes key performance data, details experimental protocols, and visualizes essential concepts for clarity.
This compound's efficacy is significantly influenced by its delivery system, which impacts its corneal penetration, bioavailability, and duration of action. While conventional aqueous solutions are common, advanced formulations like niosomal gels and thermoresponsive sol-gels have been investigated to enhance therapeutic outcomes. This guide focuses on the in vivo performance of these novel systems compared to standard formulations.
Data Presentation: Performance of this compound Delivery Systems
The following table summarizes the in vivo performance of two advanced this compound delivery systems—a niosomal gel and a thermoresponsive sol-gel—compared to control formulations in rabbit models. The data is collated from separate studies to provide a comparative overview.
| Delivery System | Animal Model | Key Performance Metrics | Results | Reference |
| Niosomal Gel | New Zealand Albino Rabbits | Intraocular Pressure (IOP) Reduction: Compared to a marketed formulation (Pilopine HS® gel).Bioavailability: Relative bioavailability compared to the marketed formulation. | The niosomal gel formulation (G2) demonstrated a sustained IOP lowering effect.[1][2][3][4] It showed a relative bioavailability 2.64 times higher than the marketed Pilopine HS® gel.[1][2][4] | [1][2][3][4] |
| Thermoresponsive Sol-Gel | Albino Rabbits | IOP Reduction: Change in IOP (ΔIOP) compared to an aqueous solution of this compound (DV-AqS).Pharmacokinetics: Half-life (t1/2) and Area Under the Curve (AUC) compared to DV-AqS. | The thermoresponsive sol-gel (F8) induced a 1.3 times greater maximum change in IOP (ΔIOPmax) compared to the aqueous solution.[5][6] The half-life was 1.3 times longer, and the AUC was significantly increased, indicating improved bioavailability.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of study results. The following protocols are based on established methods for ocular drug delivery studies in rabbits.[7][8][9][10][11]
In Vivo Ocular Irritation Study (Draize Test)
This test assesses the potential of a formulation to cause irritation to the eye.
-
Animals: Healthy adult albino rabbits are used as their eyes are large and lack pigmentation, making observation of reactions easier.
-
Procedure:
-
A single dose of the test formulation (e.g., 0.1 mL of the gel) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[12][13][14]
-
The eyes are observed and scored for any signs of irritation, such as redness, swelling, and discharge, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[12][14][15]
-
The severity of the reactions is graded according to a standardized scoring system.
-
-
Results: The niosomal gel formulation was reported to show no signs of redness, inflammation, swelling, or increased tear production over the study period.[1][2][4]
In Vivo Intraocular Pressure (IOP) Measurement
This experiment evaluates the efficacy of the formulation in reducing IOP.
-
Animals: Normotensive or hypertensive rabbit models are used. Ocular hypertension can be induced for more pronounced results.
-
Procedure:
-
The baseline IOP of the rabbits is measured using a tonometer (e.g., Schiotz tonometer, Tono-Pen, or a non-contact tonometer).[16][17][18][19][20]
-
The test formulation is administered to one eye, and a control formulation (e.g., marketed product or aqueous solution) is administered to the other eye or to a separate group of rabbits.
-
IOP is measured at predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
-
Data Analysis: The change in IOP from the baseline is calculated for both the test and control groups and compared statistically.
Ocular Pharmacokinetic Study
This study determines the absorption, distribution, and elimination of the drug in the eye.
-
Animals: Healthy adult rabbits are typically used.
-
Procedure:
-
The test formulation is administered to the eyes of the rabbits.
-
At various time points, aqueous humor samples are collected from the anterior chamber of the eye under anesthesia.[8]
-
The concentration of the active drug (epinephrine, in the case of this compound) in the aqueous humor is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis: Pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated to assess the bioavailability and residence time of the drug.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. hkbpublications.com [hkbpublications.com]
- 3. ijfans.org [ijfans.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Thermoresponsive sol-gel improves ocular bioavailability of this compound hydrochloride and potentially reduces the elevated intraocular pressure in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit … [ouci.dntb.gov.ua]
- 8. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended Intravitreal Rabbit Eye Residence of Nanoparticles Conjugated With Cationic Arginine Peptides for Intraocular Drug Delivery: In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Nanofibrous and Film-Structured Ciprofloxacin Hydrochloride Inserts for Sustained Ocular Delivery: Pharmacokinetic Study in Rabbit’s Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 15. In Vivo Eye Irritation Test | Bienta [bienta.net]
- 16. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Portico [access.portico.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dipivefrin: A Guide for Laboratory Professionals
The proper disposal of dipivefrin, a prodrug of epinephrine, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its chemical nature and pharmacological activity, this compound waste requires careful handling and disposal through designated hazardous waste streams. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.
Hazard Profile and Regulatory Overview
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The primary active metabolite of this compound is epinephrine, which is listed by the U.S. Environmental Protection Agency (EPA) as a P-listed acute hazardous waste (P042) under the Resource Conservation and Recovery Act (RCRA) when it is the sole active ingredient in a discarded commercial chemical product[2]. Consequently, unused or expired this compound must be managed as an acute hazardous pharmaceutical waste.
Key regulations to follow include:
-
EPA (Environmental Protection Agency): Governs the disposal of hazardous waste, including pharmaceuticals[2][3]. A central rule is the prohibition of sewering (flushing down the drain) of any hazardous pharmaceutical waste[4][5].
-
DEA (Drug Enforcement Administration): While this compound is not a federally controlled substance, DEA guidelines promote the secure and responsible disposal of all medications to prevent diversion and misuse[6].
-
Local and State Regulations: Always consult and adhere to local and state-level regulations, which may be more stringent than federal requirements[1][7][8].
Quantitative Disposal Thresholds
The quantity of acute hazardous waste generated per calendar month determines a laboratory's generator status and the stringency of applicable regulations. For P-listed wastes like epinephrine (and by extension, this compound), the thresholds are significantly lower than for non-acute hazardous waste.
| Generator Category | Monthly Generation Rate of Acute Hazardous Waste (e.g., this compound) | Key Requirements |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg (2.2 lbs) | Must identify all hazardous waste generated. Cannot accumulate more than 1 kg of acute hazardous waste at any time. Must ensure delivery to a facility approved for hazardous waste management. |
| Small Quantity Generator (SQG) | > 1 kg and < 1000 kg | Subject to more comprehensive requirements for storage, manifesting, and personnel training. |
| Large Quantity Generator (LQG) | ≥ 1 kg of acute hazardous waste in any month | A facility generating more than 1 kg of P-listed waste in a month is classified as an LQG, which is subject to the most stringent regulations, including specific time limits for waste accumulation and detailed contingency plans[9]. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: All materials contaminated with this compound must be identified as acute hazardous waste. This includes pure this compound, solutions, unused formulations, and grossly contaminated personal protective equipment (PPE), labware, and spill cleanup materials.
-
Segregate: Keep this compound waste separate from all other waste streams, including non-hazardous trash, sharps, and other chemical wastes[10]. Do not mix incompatible wastes[10].
2. Waste Collection and Labeling:
-
Container: Use a designated, leak-proof waste container that is compatible with this compound. The container must be kept securely closed except when adding waste[10].
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid," "Aqueous Solution"). Include the accumulation start date and the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").
3. Management of Contaminated Materials:
-
Empty Containers: An "empty" container that held a P-listed waste is still considered acute hazardous waste until it has been triple-rinsed[9]. The rinsate from this process must also be collected and managed as hazardous waste.
-
Spill Cleanup: In case of a spill, use personal protective equipment. Absorb liquids with an inert material (e.g., diatomite, universal binders) and collect all contaminated materials for disposal as hazardous waste. Decontaminate surfaces with alcohol[1].
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.
-
Ensure that the storage area prevents accidental release and is away from drains or water courses[1][7].
5. Disposal:
-
Do Not Sewer: Under no circumstances should this compound waste be poured down the drain[4].
-
Engage a Licensed Waste Hauler: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. This ensures the waste is transported to an approved treatment, storage, and disposal facility (TSDF).
-
Incineration: The recommended method for the final destruction of pharmaceutical waste is controlled incineration at a permitted facility[11].
-
Documentation: Maintain a manifest and all other relevant records of the waste disposal for a minimum of three years, as required by the EPA[9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound (hydrochloride)|64019-93-8|MSDS [dcchemicals.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. dykema.com [dykema.com]
- 6. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. leegov.com [leegov.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dipivefrin
For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides critical, step-by-step safety and logistical information for the handling of Dipivefrin in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of your research. By providing value beyond the product itself, we aim to be your preferred partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its powdered form or in solution, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Minimum Required PPE:
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Double gloving is required. Wear two pairs of powder-free nitrile gloves.[1] While specific breakthrough time data for this compound is not available, nitrile gloves offer good resistance to a variety of chemicals.[1][2][3] It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is required.[4]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[5]
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is crucial for minimizing exposure risk.
1. Receiving and Unpacking:
-
Designate a specific, well-ventilated area for unpacking incoming shipments of this compound.
-
Wear full PPE during unpacking.
-
Carefully inspect containers for any damage or leaks.
-
Clean the exterior of the primary container with a suitable disinfectant to remove any potential external contamination before moving it to the designated storage area.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be a cool, well-ventilated, and designated space, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[6]
-
Access to the storage area should be restricted to authorized personnel.
3. Weighing and Preparation of Solutions:
-
All weighing of powdered this compound and preparation of solutions must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use disposable equipment whenever possible to minimize cross-contamination and cleaning requirements.
-
Handle the powder with care to avoid generating dust.
4. Handling and Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Ensure all equipment is clean and dry before use.
-
After handling, thoroughly decontaminate all work surfaces and equipment.
Quantitative Toxicological Data
While no official Occupational Exposure Limits (OELs) have been established for this compound, the following toxicological data should inform your risk assessment and handling procedures.[6]
| Parameter | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | 183 mg/kg | Rat | Oral |
Experimental Protocols: Decontamination and Disposal
Strict adherence to the following protocols for decontamination and disposal is mandatory to ensure the safety of all laboratory personnel and to prevent environmental contamination.
Decontamination Protocol for Spills and Contaminated Surfaces
In the event of a spill of powdered this compound, follow these steps immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full required PPE, including respiratory protection.
-
Contain the Spill:
-
For powdered spills , gently cover the spill with absorbent pads to prevent further dispersal. Do not dry sweep.[7]
-
For liquid spills , use absorbent pads to contain the spill.
-
-
Decontamination Procedure:
-
Carefully place the absorbent pads and any contaminated debris into a designated, labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a thorough rinse with water.[6]
-
For final decontamination, wipe the area with a 70% ethanol solution.
-
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan
All this compound waste, including unused product, contaminated materials, and solutions, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Store waste containers in a designated and secure satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound waste down the drain or in the regular trash.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. osha.gov [osha.gov]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
